Technical Documentation Center

5-Bromo-6-methyl-3-nitropyridin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-methyl-3-nitropyridin-2-ol
  • CAS: 186413-74-1

Core Science & Biosynthesis

Foundational

Elucidation of the Molecular Structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The document presents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The document presents predicted and known analytical data, detailed experimental protocols for key analytical techniques, and a logical workflow for its structural determination. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Compound Identity and Properties

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridinone derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₃PubChem[1]
Molecular Weight 231.95 g/mol PubChem[1]
CAS Number 186413-74-1IndiaMART[2]
Canonical SMILES CC1=C(C=C(C(=O)N1)--INVALID-LINK--[O-])BrPubChem[1]
InChI InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)PubChem[1]
InChIKey OEBQKJOFOWLDME-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data (Predicted and Experimental)

Due to the limited availability of published experimental spectra for 5-Bromo-6-methyl-3-nitropyridin-2-ol, this section provides a combination of predicted data from reliable sources and typical spectral features expected for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm.

Table 2.1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0-8.5s1HH4
~2.4-2.6s3H-CH₃
~12.0-13.0br s1H-OH (or N-H in pyridone tautomer)

Table 2.2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~160-165C2 (C=O)
~145-150C6
~135-140C3
~130-135C4
~110-115C5
~18-22-CH₃
Infrared (IR) Spectroscopy

Table 2.3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (associated with the pyridinol tautomer and potential hydrogen bonding)
1650-1680StrongC=O stretch (from the pyridinone tautomer)
1580-1620Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
1500-1550StrongAsymmetric NO₂ stretch
1330-1370StrongSymmetric NO₂ stretch
600-800Medium-StrongC-Br stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 2.4: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺232.9556
[M-H]⁻230.9411
[M+Na]⁺254.9375

Data sourced from PubChem predictions.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as the position of the labile proton signal (-OH or -NH) will be affected.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) carbon-proton correlations, which is invaluable for piecing together the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and identify the key absorption bands.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and confirm the elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use this value to calculate the elemental composition and confirm that it matches the expected formula of C₆H₅BrN₂O₃.

Synthesis Route

A plausible synthetic route for 5-Bromo-6-methyl-3-nitropyridin-2-ol can be adapted from the synthesis of similar nitropyridine derivatives. A potential method involves the nitration of a brominated methyl-pyridin-2-ol precursor.

Structure Elucidation Workflow

The logical process for elucidating the structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol is outlined in the following diagram. This workflow starts with the determination of the molecular formula and culminates in the confirmed chemical structure through the systematic interpretation of spectroscopic data.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Assembly cluster_3 Final Confirmation MolFormula Molecular Formula Determination (HRMS: C₆H₅BrN₂O₃) IHD Calculate Index of Hydrogen Deficiency (IHD = 5) MolFormula->IHD Provides IR FT-IR Spectroscopy (Identify Functional Groups: -OH, C=O, NO₂, C-Br) IHD->IR Suggests unsaturation/rings NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) IR->NMR Guides ProtonNMR ¹H NMR Interpretation (Aromatic proton, methyl group, labile proton) NMR->ProtonNMR Provides CarbonNMR ¹³C NMR Interpretation (Number of unique carbons, carbonyl, aromatic, methyl) NMR->CarbonNMR Provides TwoDNMR 2D NMR Analysis (Connect fragments via ¹H-¹H and ¹H-¹³C correlations) NMR->TwoDNMR Provides ProtonNMR->TwoDNMR Correlates CarbonNMR->TwoDNMR Correlates Structure Propose Structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol TwoDNMR->Structure Assembles Confirmation Confirm Structure (All data consistent with the proposed structure) Structure->Confirmation Verify with all data

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-Bromo-6-methyl-3-nitr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-Bromo-6-methyl-3-nitropyridin-2-ol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines catalog information from chemical suppliers, predicted data from computational models, and relevant information from structurally similar compounds to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in utilizing this compound in their work. All quantitative data is summarized in structured tables, and where applicable, logical workflows are visualized.

Chemical Identity and Structure

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridin-2-one derivative. The presence of a bromine atom, a methyl group, and a nitro group on the pyridin-2-ol core suggests a compound with potential for diverse chemical transformations and biological activities.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-Bromo-6-methyl-3-nitropyridin-2-ol
CAS Number 186413-74-1[1][2][3][4]
Molecular Formula C₆H₅BrN₂O₃[1][5]
Canonical SMILES CC1=NC(=O)C(=CC1=Br)--INVALID-LINK--[O-]
InChI Key OEBQKJOFOWLDME-UHFFFAOYSA-N[5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5-Bromo-6-methyl-3-nitropyridin-2-ol is scarce. The following table summarizes available information, which primarily consists of data from chemical suppliers and computational predictions. It is important to note that predicted values should be used as estimations and confirmed experimentally.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 233.02 g/mol Calculated
Appearance White solid[1]RPN Organics Private Limited[1]
Purity 98%[1][2][3]Various Suppliers[1][2][3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
Predicted XlogP 1.0[5]PubChem[5]
Monoisotopic Mass 231.94835 Da[5]PubChem[5]

Spectral Data

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 232.95563
[M+Na]⁺ 254.93757
[M-H]⁻ 230.94107
[M+NH₄]⁺ 249.98217
[M+K]⁺ 270.91151
[M+H-H₂O]⁺ 214.94561
[M+HCOO]⁻ 276.94655
[M+CH₃COO]⁻ 290.96220
Source: PubChem[5]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is not explicitly described in the searched literature. However, a synthetic route for a closely related analog, 3-bromo-4-methyl-5-nitropyridin-2-ol , has been reported and can serve as a potential starting point for methodological development.

Potential Synthetic Approach (based on an analogous compound)

The synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol involves the bromination of 4-methyl-5-nitropyridin-2-ol. A similar strategy could likely be adapted for the synthesis of the target compound.

Synthesis_Workflow start Starting Material: 6-Methyl-3-nitropyridin-2-ol bromination Bromination start->bromination product Product: 5-Bromo-6-methyl-3-nitropyridin-2-ol bromination->product reagents Reagents: Bromine (Br₂) Acetic Acid (AcOH) reagents->bromination

Caption: A potential synthetic workflow for 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Experimental Protocol (Adapted from the synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol):

  • Suspension: Suspend the starting material, 6-methyl-3-nitropyridin-2-ol, in acetic acid.

  • Bromination: Add bromine dropwise to the suspension.

  • Stirring: Stir the reaction mixture for a specified period.

  • Quenching: Pour the mixture into ice water to precipitate the product.

  • Filtration and Washing: Filter the resulting solid and wash with water.

  • Drying: Dry the solid product, for example, by stripping with toluene and acetonitrile.

Note: This is a generalized and adapted protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with 5-Bromo-6-methyl-3-nitropyridin-2-ol. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities, suggesting potential areas of interest for this compound.

Nitropyridines are known to be versatile precursors in the synthesis of various biologically active molecules.[6] They have been explored for applications including:

  • Anticancer agents: Some nitropyridines have shown potential in cancer therapy.

  • Antimicrobial agents: Derivatives have been investigated for their antibacterial and antifungal properties.[6]

  • Enzyme inhibitors: Certain nitropyridine-containing compounds have been identified as inhibitors of enzymes like urease.

Given these precedents, 5-Bromo-6-methyl-3-nitropyridin-2-ol could be a valuable scaffold for the development of novel therapeutic agents. The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this.

Biological_Screening_Workflow compound 5-Bromo-6-methyl-3-nitropyridin-2-ol in_vitro In Vitro Assays compound->in_vitro cell_based Cell-Based Assays in_vitro->cell_based hit Hit Identification cell_based->hit in_vivo In Vivo Models candidate Drug Candidate in_vivo->candidate lead Lead Optimization hit->lead lead->in_vivo

Caption: A generalized workflow for the biological screening of a novel compound.

Conclusion and Future Directions

5-Bromo-6-methyl-3-nitropyridin-2-ol is a chemical entity with potential for further investigation in various scientific domains, particularly in drug discovery. This guide has consolidated the currently available, albeit limited, information on its physicochemical properties. The significant gaps in experimental data, including melting point, boiling point, solubility, pKa, and comprehensive spectral analysis, highlight the need for further experimental characterization.

Future research should focus on:

  • Developing and publishing a detailed and validated synthetic protocol.

  • Conducting thorough experimental determination of its key physicochemical properties.

  • Performing comprehensive spectral analysis (NMR, IR, etc.) to confirm its structure and provide reference data.

  • Initiating biological screening programs to explore its potential as a therapeutic agent or a tool for chemical biology.

The availability of such data would be invaluable to the scientific community and would undoubtedly facilitate the exploration of this compound's full potential.

References

Foundational

5-Bromo-6-methyl-3-nitropyridin-2-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridine derivative. Due to the presence of bromo, methyl, nitro, and hydroxyl functional...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridine derivative. Due to the presence of bromo, methyl, nitro, and hydroxyl functional groups, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group and the halogen substituent can influence the molecule's reactivity and biological activity. This guide provides a summary of the available technical information for this compound.

Core Identifiers and Properties

Precise and verified quantitative data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is not extensively available in public scientific literature. The following table summarizes the key identifiers and basic properties gathered from chemical supplier databases and PubChem.

IdentifierValueSource
CAS Number 186413-74-1[1][2][3]
IUPAC Name 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one[4]
Synonyms 5-Bromo-2-hydroxy-6-methyl-3-nitropyridine[2]
Molecular Formula C₆H₅BrN₂O₃[1][4]
Molecular Weight 233.02 g/mol [2]
Canonical SMILES CC1=C(C=C(C(=O)N1)--INVALID-LINK--[O-])Br[4]
InChI Key OEBQKJOFOWLDME-UHFFFAOYSA-N[4]
Appearance White solid (unverified)[1]
Purity ≥98% (as offered by suppliers)[1][2]

Experimental Data

Experimental Protocols

A specific, detailed, and verified experimental protocol for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is not published in readily accessible scientific literature. However, general synthetic strategies for related nitropyridine derivatives can provide a foundation for its synthesis. The synthesis would likely involve the nitration and bromination of a corresponding pyridin-2-ol precursor. The exact reaction conditions, including reagents, solvents, temperature, and purification methods, would require development and optimization in a laboratory setting.

Biological Activity and Signaling Pathways

There is currently no specific information available in peer-reviewed literature regarding the biological activity or the mechanism of action of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The broader class of nitropyridine derivatives has been investigated for a range of biological activities, including as potential therapeutic agents.[5] However, without specific studies on this compound, its pharmacological profile remains unknown.

Logical Workflow for Compound Investigation

Given the lack of specific experimental data, a logical workflow for the investigation of 5-Bromo-6-methyl-3-nitropyridin-2-ol would be necessary for any research or drug development professional. The following diagram illustrates a potential workflow.

Investigation_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_development Preclinical Development Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Structure_Verification->Purity_Analysis Bio_Screening Initial Biological Screening (e.g., Cell-based assays) Purity_Analysis->Bio_Screening Hit_ID Hit Identification Bio_Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Lead_Opt Lead Optimization MoA->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

References

Exploratory

Spectral Data Analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-6-methyl-3-nitropyridin-2-ol (CAS No. 186413-74-1).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-6-methyl-3-nitropyridin-2-ol (CAS No. 186413-74-1). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed predicted spectral information and standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

Due to the limited availability of published experimental spectra for 5-Bromo-6-methyl-3-nitropyridin-2-ol, the following data is based on predictive models derived from the compound's chemical structure. These predictions offer a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-6-methyl-3-nitropyridin-2-ol
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 10.0 - 12.0Broad Singlet1HOH
~ 8.5Singlet1HAr-H
~ 2.5Singlet3HCH₃

Predictions are based on typical chemical shifts for similar structural motifs. The solvent used for analysis can influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-6-methyl-3-nitropyridin-2-ol
Chemical Shift (δ) ppmAssignment
~ 160C=O
~ 150C-NO₂
~ 145C-Br
~ 135C-CH₃
~ 120Ar-C-H
~ 20CH₃

These are estimated chemical shift ranges. The actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted FT-IR Spectral Data for 5-Bromo-6-methyl-3-nitropyridin-2-ol
Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch
3100 - 3000Ar C-H stretch
1680 - 1650C=O stretch (pyridinone)
1550 - 1500 and 1350 - 1300N-O stretch (nitro group)
600 - 500C-Br stretch
Table 4: Predicted Mass Spectrometry Data for 5-Bromo-6-methyl-3-nitropyridin-2-ol
AdductPredicted m/z
[M+H]⁺232.9556
[M+Na]⁺254.9376
[M-H]⁻230.9411

Data predicted by computational models. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of 5-Bromo-6-methyl-3-nitropyridin-2-ol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment is used with a 30-45° pulse angle.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • An appropriate number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is employed.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected.

    • A small amount of the solid 5-Bromo-6-methyl-3-nitropyridin-2-ol is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • An accumulation of 16-32 scans is common to improve the signal-to-noise ratio.

    • The spectral resolution is typically set to 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Data Acquisition:

    • The solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The analysis is performed in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is examined to confirm the presence of a bromine atom in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Bromo-6-methyl- 3-nitropyridin-2-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Solid Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Place on ATR Crystal Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS Acquire_NMR Acquire NMR Spectrum Dissolve_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Dissolve_MS->Acquire_MS Process_NMR Process NMR Data Acquire_NMR->Process_NMR Process_IR Process IR Data Acquire_IR->Process_IR Process_MS Process MS Data Acquire_MS->Process_MS

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methyl-3-nitropyridin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific quantitative solubility data for 5-Bromo-6-methyl-3-nitropyridin-2-ol in various organic solvents i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 5-Bromo-6-methyl-3-nitropyridin-2-ol in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework of the theoretical principles and standardized experimental methodologies for determining the solubility of this compound. The protocols and data presentation formats described herein are based on established practices in the pharmaceutical and chemical sciences.

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its molecular structure, featuring a bromo, a methyl, a nitro, and a hydroxyl group on a pyridine ring, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding its solubility in a range of organic solvents is a fundamental prerequisite for its application in synthesis, purification, and as a potential therapeutic agent. This document outlines the theoretical considerations for predicting solubility and provides a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 5-Bromo-6-methyl-3-nitropyridin-2-ol, the key structural features influencing its solubility are:

  • Polarity: The presence of the nitro (-NO2) and hydroxyl (-OH) groups introduces significant polarity and the potential for hydrogen bonding.

  • Lipophilicity: The bromo (-Br) and methyl (-CH3) groups, along with the pyridine ring, contribute to the lipophilic character of the molecule.

  • Crystalline Structure: The arrangement of molecules in the solid-state lattice and the energy required to overcome these lattice forces (lattice energy) will significantly impact solubility.

Based on these features, it can be predicted that 5-Bromo-6-methyl-3-nitropyridin-2-ol will exhibit higher solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of 5-Bromo-6-methyl-3-nitropyridin-2-ol in a selection of organic solvents at various temperatures.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 5-Bromo-6-methyl-3-nitropyridin-2-ol to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, g/100g of solvent).

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath B->C D Agitate at constant temperature C->D E Settle and withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify using HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for 5-Bromo-6-methyl-3-nitropyridin-2-ol

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25DataData
Ethanol25DataData
Acetone25DataData
Ethyl Acetate25DataData
Dichloromethane25DataData
Acetonitrile25DataData
Dimethyl Sulfoxide25DataData
Methanol37DataData
............

Note: The table is populated with placeholders as no experimental data is currently available.

Conclusion

While specific solubility data for 5-Bromo-6-methyl-3-nitropyridin-2-ol remains to be experimentally determined and published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. A systematic study of its solubility in a diverse range of organic solvents is crucial for advancing its potential applications in research and drug development. The methodologies outlined herein will enable researchers to generate the high-quality, reproducible data required for these endeavors.

Exploratory

Synthesis Pathway for 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a viable synthetic pathway for the preparation of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a substituted pyridine derivative of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the nitration of 2-hydroxy-6-methylpyridine, followed by the bromination of the resulting intermediate. This document provides detailed experimental protocols derived from analogous procedures for structurally similar compounds, alongside tabulated quantitative data to support reproducibility.

Compound Data

A summary of the key compounds involved in the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is provided below.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Hydroxy-6-methylpyridine6-Methylpyridin-2(1H)-one13466-41-6C₆H₇NO109.13
2-Hydroxy-6-methyl-3-nitropyridine6-Methyl-3-nitropyridin-2(1H)-one39745-39-6C₆H₆N₂O₃154.12[1]
5-Bromo-6-methyl-3-nitropyridin-2-ol5-Bromo-6-methyl-3-nitropyridin-2(1H)-one874493-25-1C₆H₅BrN₂O₃233.03

Proposed Synthesis Pathway

The synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is proposed to proceed via a two-step reaction sequence. The initial step involves the electrophilic nitration of 2-hydroxy-6-methylpyridine at the C3 position to yield 2-hydroxy-6-methyl-3-nitropyridine. The subsequent step is the electrophilic bromination of this intermediate at the C5 position to afford the final product.

Synthesis_Pathway Start 2-Hydroxy-6-methylpyridine Intermediate 2-Hydroxy-6-methyl-3-nitropyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 5-Bromo-6-methyl-3-nitropyridin-2-ol Intermediate->Product Bromination (Br₂, Acetic Acid)

Caption: Proposed two-step synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol. These protocols are based on established methods for similar pyridine derivatives.

Step 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine

This procedure details the nitration of 2-hydroxy-6-methylpyridine. The hydroxyl group at the C2 position and the methyl group at the C6 position are activating and ortho-, para-directing, while the pyridine nitrogen is deactivating. Nitration is expected to occur at the C3 or C5 position. Under controlled conditions, the formation of the 3-nitro isomer is favored.

Methodology:

  • In a reaction vessel, slowly add 2-hydroxy-6-methylpyridine to cooled, concentrated sulfuric acid while stirring.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction vessel, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, followed by stirring at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to a pH of approximately 7.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-hydroxy-6-methyl-3-nitropyridine.

ParameterValue/Description
Reagents 2-Hydroxy-6-methylpyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature 0°C to Room Temperature
Reaction Time Several hours
Work-up Quenching on ice, neutralization, filtration
Analogous Yield 77% (for the conversion of 2-amino-6-methylpyridine to 2-hydroxy-3-nitro-6-methylpyridine via a diazotization reaction)[2]
Step 2: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

This procedure describes the bromination of 2-hydroxy-6-methyl-3-nitropyridine. The electron-donating hydroxyl and methyl groups activate the pyridine ring for electrophilic substitution, while the nitro group is deactivating. Bromination is anticipated to occur at the C5 position, which is activated by both the hydroxyl and methyl groups.

Methodology:

  • Suspend 2-hydroxy-6-methyl-3-nitropyridine in glacial acetic acid in a reaction flask.

  • Add bromine dropwise to the suspension while stirring at room temperature.

  • Continue stirring the mixture for a designated period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Stir the resulting suspension for one hour.

  • Collect the solid product by filtration.

  • Wash the residue with water until neutral.

  • Dry the product in vacuo to obtain 5-Bromo-6-methyl-3-nitropyridin-2-ol.

ParameterValue/Description
Reagents 2-Hydroxy-6-methyl-3-nitropyridine, Bromine
Solvent Glacial Acetic Acid
Temperature Room Temperature
Reaction Time 1-2 hours (estimated)
Work-up Quenching on ice, filtration
Analogous Yield 91% (for the bromination of 4-Methyl-5-nitropyridin-2-ol)

This guide provides a comprehensive overview of a potential synthetic route to 5-Bromo-6-methyl-3-nitropyridin-2-ol, intended to aid researchers in its preparation. The provided protocols are based on well-established chemical transformations and should serve as a strong starting point for laboratory synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Foundational

Uncharted Territory: An Exploration of the Potential Biological Activity of 5-Bromo-6-methyl-3-nitropyridin-2-ol

Secunderabad, Telangana – The novel chemical entity, 5-Bromo-6-methyl-3-nitropyridin-2-ol, presents a compelling enigma for the scientific community. While its chemical structure is defined, its biological activities and...

Author: BenchChem Technical Support Team. Date: December 2025

Secunderabad, Telangana – The novel chemical entity, 5-Bromo-6-methyl-3-nitropyridin-2-ol, presents a compelling enigma for the scientific community. While its chemical structure is defined, its biological activities and potential therapeutic applications remain largely unexplored within publicly accessible scientific literature. This technical guide serves to consolidate the currently available information, or lack thereof, and to project potential avenues of research based on the bioactivities of structurally analogous compounds.

At present, information on 5-Bromo-6-methyl-3-nitropyridin-2-ol is primarily confined to its identification as a chemical compound, with a registered CAS number of 186413-74-1 and a chemical formula of C6H5BrN2O3[1]. It is offered as an analytical grade compound, suggesting its use as a reference standard or in preliminary research[1]. A potential tautomer, 5-BROMO-6-HYDROXY-2-METHYL-3-NITROPYRIDINE, is also listed by chemical suppliers, but similarly lacks associated biological data[2].

The absence of dedicated studies on 5-Bromo-6-methyl-3-nitropyridin-2-ol necessitates a theoretical approach to its potential biological profile. By examining related structures, particularly substituted nitropyridines, we can infer possible areas of investigation.

Insights from Structurally Related Compounds

A closely related compound, 5-Bromo-6-methyl-3-nitropyridin-2-amine, has been noted for its potential antimicrobial and antitumor properties[3]. This suggests that the core structure, a substituted nitropyridine, may be a pharmacophore worthy of investigation. The presence of a nitro group and a bromine atom can significantly influence a molecule's reactivity and its interactions with biological systems[3].

The broader class of nitropyridines has been shown to exhibit diverse biological activities[4]. These include the inhibition of enzymes such as cytosolic thioredoxin reductase 1, which is a target in anticancer therapy, and human platelet Na+/H+ exchanger[4]. Furthermore, various nitropyridine derivatives have demonstrated antifungal and antibacterial effects[4]. The mode of action for some brominated nitro compounds, like bronidox, involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth arrest[5].

Derivatives of 5-bromopyridine have also been explored for various therapeutic applications. For instance, novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine have shown anti-thrombolytic and biofilm inhibition activities[6].

A Roadmap for Future Investigation

Given the dearth of specific data, a systematic evaluation of 5-Bromo-6-methyl-3-nitropyridin-2-ol is warranted. The following conceptual workflow outlines a general approach to characterizing the biological activity of a novel chemical compound such as this.

G General Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Lead Optimization & Mechanistic Studies cluster_2 Preclinical Development cluster_3 Clinical Development Candidate A Compound Acquisition (5-Bromo-6-methyl-3-nitropyridin-2-ol) B High-Throughput Screening (e.g., cytotoxicity, antimicrobial) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Mechanism of Action Studies (e.g., enzyme assays, pathway analysis) D->E F In Vitro ADME/Tox E->F G In Vivo Efficacy Studies (Animal Models) F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H I Safety & Toxicology Studies H->I J Candidate Selection I->J

A conceptual workflow for evaluating a novel chemical entity.

This proposed workflow begins with broad screening to identify any biological effects, followed by more focused studies to determine the potency and mechanism of action, and finally progresses to preclinical evaluation in animal models.

Concluding Remarks

While the biological activity of 5-Bromo-6-methyl-3-nitropyridin-2-ol remains to be elucidated, the known bioactivities of structurally similar nitropyridine and bromopyridine derivatives provide a compelling rationale for its investigation. Potential areas of interest include its antimicrobial, antifungal, and antitumor properties. The scientific community is encouraged to undertake the necessary research to uncover the potential of this molecule, which may hold promise for future therapeutic developments. Until then, any discussion of its biological role remains speculative, underscoring the vast and exciting frontiers of chemical and pharmacological research.

References

Exploratory

Literature review of substituted 3-nitropyridin-2-ol compounds

An In-depth Technical Guide on Substituted 3-Nitropyridin-2-ol Compounds This technical guide provides a comprehensive literature review of substituted 3-nitropyridin-2-ol compounds, focusing on their synthesis, chemical...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted 3-Nitropyridin-2-ol Compounds

This technical guide provides a comprehensive literature review of substituted 3-nitropyridin-2-ol compounds, focusing on their synthesis, chemical properties, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridine and its derivatives are a significant class of N-heterocyclic compounds extensively studied in medicinal and organic chemistry.[1] Among these, nitropyridines have emerged as versatile precursors for a wide range of biologically active molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1] The presence of the nitro group, a strong electron-withdrawing group, not only imparts unique biological activities but also facilitates various chemical transformations, making nitropyridines valuable synthetic intermediates.[2]

Substituted 3-nitropyridin-2-ol (also known as 3-hydroxy-2-nitropyridine) and its analogues have garnered particular attention. These compounds serve as crucial intermediates in the synthesis of complex molecules and have shown promise as potent therapeutic agents themselves, particularly in oncology. This review will delve into the synthetic methodologies, quantitative biological data, and mechanisms of action associated with this class of compounds.

Synthesis of Substituted 3-Nitropyridin-2-ol Compounds

The synthesis of the 3-nitropyridin-2-ol scaffold and its derivatives can be achieved through several routes, primarily involving the nitration of a pyridine precursor or nucleophilic substitution reactions.

Nitration of 3-Hydroxypyridine

A common method for synthesizing the core 3-hydroxy-2-nitropyridine structure is the direct nitration of 3-hydroxypyridine. While traditional methods employed harsh conditions using a mixture of concentrated sulfuric and nitric acids, newer methods have been developed to improve yield and reduce environmental impact.[3]

Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine [3][4]

  • To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate, and 4.2g of potassium nitrate (KNO₃).

  • Add 21 mL of acetic anhydride to the mixture.

  • Heat the mixture to 45°C and maintain with magnetic stirring. Monitor the reaction's progress via thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture by suction and wash the solid residue with a small amount of ethyl acetate (1-2 times).

  • Collect the filtrate and neutralize it to pH 7 using a saturated sodium hydroxide (NaOH) solution.

  • Perform liquid-liquid extraction with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.

  • Cool and filter the solution. Dry the resulting filtrate over anhydrous magnesium sulfate.

  • Filter again and concentrate the filtrate using a rotary evaporator.

  • Dry the final product in a drying oven to yield 3-hydroxy-2-nitropyridine. This protocol has reported a yield of 81%.[3][4]

G cluster_reactants Reactants cluster_process Process 3-Hydroxypyridine 3-Hydroxypyridine Mix & Heat (45°C) Mix & Heat (45°C) 3-Hydroxypyridine->Mix & Heat (45°C) KNO3 KNO3 KNO3->Mix & Heat (45°C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mix & Heat (45°C) Ethyl Acetate Ethyl Acetate Ethyl Acetate->Mix & Heat (45°C) Cool & Filter Cool & Filter Mix & Heat (45°C)->Cool & Filter Reaction Neutralize (NaOH) Neutralize (NaOH) Cool & Filter->Neutralize (NaOH) Filtrate Extract (EtOAc) Extract (EtOAc) Neutralize (NaOH)->Extract (EtOAc) Purify (Activated Carbon) Purify (Activated Carbon) Extract (EtOAc)->Purify (Activated Carbon) Dry & Concentrate Dry & Concentrate Purify (Activated Carbon)->Dry & Concentrate Product Product Dry & Concentrate->Product Final Product (Yield: 81%)

Caption: Workflow for the synthesis of 3-hydroxy-2-nitropyridine.

Synthesis from Substituted 2-Chloropyridines

Another versatile method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically chlorine, at the 2-position of the pyridine ring. This approach is particularly useful for creating a variety of substituted derivatives. For instance, 2-methyl-3-nitropyridines can be synthesized from 2-chloro-3-nitropyridines.[2][5]

Experimental Protocol: General Synthesis of 2-Methyl-3-nitropyridines [5]

  • Prepare a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Add diethyl malonate (10 mmol) dropwise to the NaH suspension. Stir for 15 minutes until hydrogen evolution ceases.

  • Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the mixture into water (200 mL) and acidify to pH 3 with concentrated HCl.

  • Extract the aqueous layer with chloroform (CHCl₃) and evaporate the solvent.

  • Add 50% sulfuric acid (H₂SO₄, 30 mL) to the residue and heat the mixture to induce hydrolysis and decarboxylation, yielding the 2-methyl-3-nitropyridine product.

G cluster_reactants Reactants cluster_process Process 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Malonate Addition Malonate Addition 2-Chloro-3-nitropyridine->Malonate Addition Diethyl Malonate Diethyl Malonate Diethyl Malonate->Malonate Addition NaH in THF NaH in THF NaH in THF->Malonate Addition Intermediate Intermediate Malonate Addition->Intermediate SNAr Reaction (6h, RT) Acidification (HCl) Acidification (HCl) Hydrolysis & Decarboxylation (H2SO4) Hydrolysis & Decarboxylation (H2SO4) Acidification (HCl)->Hydrolysis & Decarboxylation (H2SO4) Product Product Hydrolysis & Decarboxylation (H2SO4)->Product Final Product: 2-Methyl-3-nitropyridine Intermediate->Acidification (HCl) G cluster_drug Drug Action cluster_cellular Cellular Effect Drug 3-Nitropyridine Analogue Binding Binds to Colchicine Site Drug->Binding Tubulin αβ-Tubulin Heterodimers Tubulin->Binding Polymerization Inhibition of Tubulin Polymerization Binding->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Checkpoint Spindle Assembly Checkpoint Activation Microtubule->Checkpoint Arrest G2-M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Foundational

An In-depth Technical Guide to 5-Bromo-6-methyl-3-nitropyridin-2-ol and its Homologues and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridin-2-ol scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-2-ol scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Bromo-6-methyl-3-nitropyridin-2-ol stands out as a promising, yet underexplored, molecule. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group, suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-3-nitropyridin-2-ol, its known homologues, and analogues. It delves into their synthesis, physicochemical properties, and biological activities, with a focus on providing actionable data and detailed experimental protocols to empower further research and drug development efforts.

Core Compound Profile: 5-Bromo-6-methyl-3-nitropyridin-2-ol

5-Bromo-6-methyl-3-nitropyridin-2-ol (CAS No. 186413-74-1) is a white, analytical grade solid with the chemical formula C₆H₅BrN₂O₃.[1] While specific experimental data on its physicochemical properties are not extensively published, its structure suggests it exists in tautomeric equilibrium with 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 5-Bromo-6-methyl-3-nitropyridin-2-amine (a closely related analogue)

PropertyValue
Molecular FormulaC₆H₆BrN₃O₂
Molecular Weight232.03 g/mol
Boiling Point316℃
Density1.795 g/cm³

Note: Data for the amine analogue is provided due to the limited availability of data for the target -ol compound.

Synthesis and Experimental Protocols

A closely related analogue, 5-bromo-2-hydroxy-3-nitropyridine, is synthesized by the nitration of 2-amino-5-bromopyridine.[2] This suggests that a potential starting material for the synthesis of the target compound could be 2-amino-5-bromo-6-methylpyridine.

Proposed Synthetic Pathway

Synthesis A 6-methylpyridin-2-ol B Nitration (HNO3/H2SO4) A->B Step 1 C 6-methyl-3-nitropyridin-2-ol B->C D Bromination (Br2 or NBS) C->D Step 2 E 5-Bromo-6-methyl-3-nitropyridin-2-ol D->E

Caption: Proposed two-step synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Detailed Experimental Protocol for a Related Analogue: Synthesis of 5-bromo-2-hydroxy-3-nitropyridine[2]

This protocol for a structurally similar compound provides a valuable template for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Materials:

  • 2-amino-5-bromopyridine (100 g, 574.7 mmol)

  • Concentrated sulfuric acid (d=1.84 g/cm³) (300 ml)

  • Fuming nitric acid (d=1.5 g/cm³) (34.5 ml, 821.6 mmol)

  • Ice water

Procedure:

  • To 100 g of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid, add 34.5 ml of fuming nitric acid dropwise at 60°C.

  • Stir the mixture at 60°C for 2 hours.

  • Pour the reaction mixture into ice water.

  • Filter the precipitated solid, wash with water, and dry to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.

Homologues and Analogues of 5-Bromo-6-methyl-3-nitropyridin-2-ol

A variety of homologues and analogues of the core compound have been synthesized and investigated for their biological activities. These variations often involve modifications at the 2, 5, and 6 positions of the pyridine ring.

Table 2: Selected Homologues and Analogues and their Potential Applications

Compound NameStructurePotential ApplicationReference
5-Bromo-6-methyl-3-nitropyridin-2-amineIntermediate in medicinal chemistry, potential antimicrobial or antitumor properties.[3][3]
5-Bromo-2-methyl-3-nitropyridineIntermediate for the synthesis of PLK1 inhibitor MLN0905.[4][4]
2-Bromo-5-fluoro-3-nitropyridinePotential antimicrobial and anticancer therapies.[5][5]
3-bromo-4-methyl-5-nitropyridin-2-olChemical intermediate.

Biological Activities and Potential Therapeutic Applications

The nitropyridine scaffold is a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While specific data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is scarce, the activities of its analogues provide strong indications of its potential therapeutic applications.

Kinase Inhibition

Many nitropyridine derivatives have been investigated as kinase inhibitors. For instance, 5-Bromo-2-nitropyridine is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6] Pazopanib inhibits several kinases including VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit.[6]

Table 3: Inhibitory Activity of Pazopanib [6]

Target KinaseIC₅₀ (nM)
VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74

The structural similarities suggest that 5-Bromo-6-methyl-3-nitropyridin-2-ol and its analogues could also be explored as kinase inhibitors.

Antimicrobial Activity

The presence of both a bromine atom and a nitro group in the structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol suggests potential antimicrobial activity. The mechanism of action for some bromo-nitro compounds involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and microbial growth.[5] Various nitropyridine derivatives have shown activity against a range of bacteria and fungi. For example, certain fluorinated nitrophenoxy compounds have demonstrated notable activity against Mycobacterium tuberculosis.[5]

Anticancer Activity

Beyond kinase inhibition, pyridine-based heterocycles are frequently explored as scaffolds for anticancer drug discovery. The cytotoxic effects of various brominated derivatives have been evaluated against different human cancer cell lines. For example, a series of brominated acetophenone derivatives showed significant cytotoxicity against breast, lung, colorectal, and prostate adenocarcinoma cell lines, with some compounds exhibiting IC₅₀ values below 10 µg/mL.[7]

Signaling Pathways

While the specific signaling pathways modulated by 5-Bromo-6-methyl-3-nitropyridin-2-ol have not been elucidated, the kinase inhibitory profile of related compounds suggests potential interference with key signaling cascades involved in cell proliferation, angiogenesis, and survival.

Given that Pazopanib, a derivative of a bromo-nitropyridine, targets VEGFR and PDGFR, it is plausible that 5-Bromo-6-methyl-3-nitropyridin-2-ol or its analogues could modulate the downstream signaling pathways of these receptor tyrosine kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR PLCg PLCγ RTK->PLCg Ras Ras RTK->Ras PI3K PI3K RTK->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor 5-Bromo-6-methyl-3-nitropyridin-2-ol (Hypothesized) Inhibitor->RTK

Caption: Hypothesized signaling pathway inhibition by 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Experimental Workflows

Cytotoxicity Assessment

A standard workflow for assessing the cytotoxic potential of new chemical entities like 5-Bromo-6-methyl-3-nitropyridin-2-ol and its analogues involves a series of in vitro assays.

Cytotoxicity_Workflow Start Synthesized Compound Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Start->Cell_Culture Treatment Treat cells with varying concentrations of the compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Data_Analysis Data Analysis (Calculate IC₅₀ values) MTT_Assay->Data_Analysis Conclusion Determine Cytotoxic Potency Data_Analysis->Conclusion

Caption: General experimental workflow for cytotoxicity assessment.

Kinase Inhibitory Assay

To evaluate the potential of these compounds as kinase inhibitors, a radiometric kinase activity assay is a common and robust method.

Kinase_Assay_Workflow Start Test Compound Reaction_Setup Prepare reaction mixture: - Kinase - Substrate - [γ-³³P]ATP - Test Compound Start->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Separation Separate phosphorylated substrate (e.g., filter binding) Stop_Reaction->Separation Detection Quantify radioactivity (Scintillation counting) Separation->Detection Data_Analysis Calculate % inhibition and determine IC₅₀ Detection->Data_Analysis Conclusion Assess Kinase Inhibitory Activity Data_Analysis->Conclusion

Caption: Workflow for a radiometric kinase inhibitory assay.

Conclusion and Future Directions

5-Bromo-6-methyl-3-nitropyridin-2-ol and its analogues represent a promising class of compounds for drug discovery, with potential applications in oncology, infectious diseases, and beyond. The synthetic accessibility and the diverse biological activities associated with the nitropyridine scaffold make it an attractive starting point for the development of novel therapeutics.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for 5-Bromo-6-methyl-3-nitropyridin-2-ol to enable further studies.

  • Conducting comprehensive biological screening to elucidate its specific antimicrobial and anticancer activities and to identify its primary molecular targets.

  • Performing structure-activity relationship (SAR) studies by synthesizing a library of analogues to improve potency and selectivity.

  • Investigating the specific signaling pathways modulated by these compounds to understand their mechanism of action at a molecular level.

This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing class of molecules, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Bromo-6-methyl-3-nitropyridin-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 5-Bromo-6-methyl-3-nitropyridin-2-ol as a versatile intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-6-methyl-3-nitropyridin-2-ol as a versatile intermediate in organic synthesis. This compound, possessing a unique combination of functional groups on a pyridine scaffold, serves as a valuable building block for the construction of complex heterocyclic molecules, particularly in the development of novel therapeutic agents.

Overview and Key Properties

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridinone that offers multiple reactive sites for chemical modification. The key structural features include:

  • A Pyridin-2-ol Ring: This moiety can undergo O-alkylation or can be converted to a more reactive leaving group, such as a chloro or triflate group.

  • A Bromo Substituent: The bromine atom is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • A Nitro Group: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a key handle for further derivatization.

  • A Methyl Group: This group can influence the steric and electronic properties of the molecule and its derivatives.

The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-bromo-6-methyl-3-nitro-1H-pyridin-2-one.

Chemical Structure:

Caption: Chemical structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Synthesis Protocols

While specific literature on the direct synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is limited, a plausible and commonly employed method is the bromination of the corresponding 6-methyl-3-nitropyridin-2-ol precursor. An alternative route involves the diazotization and hydrolysis of the readily available 5-bromo-6-methyl-3-nitropyridin-2-amine.

Protocol: Bromination of 6-methyl-3-nitropyridin-2-ol (Hypothetical)

This protocol is based on analogous brominations of similar pyridin-2-one systems.

Reaction Scheme:

G reactant 6-methyl-3-nitropyridin-2-ol product 5-Bromo-6-methyl-3-nitropyridin-2-ol reactant->product reagent N-Bromosuccinimide (NBS) Acetic Acid

Caption: Bromination of 6-methyl-3-nitropyridin-2-ol.

Materials:

  • 6-methyl-3-nitropyridin-2-ol

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 6-methyl-3-nitropyridin-2-ol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Expected Outcome: The desired 5-Bromo-6-methyl-3-nitropyridin-2-ol is expected as a solid. Further purification can be achieved by recrystallization.

Protocol: Synthesis from 5-bromo-6-methyl-3-nitropyridin-2-amine

This route leverages the commercially available amino-substituted precursor.

Reaction Scheme:

G reactant 5-bromo-6-methyl-3-nitropyridin-2-amine product 5-Bromo-6-methyl-3-nitropyridin-2-ol reactant->product reagent1 1. NaNO2, H2SO4, 0-5 °C reagent2 2. H2O, Heat

Caption: Synthesis via diazotization of the corresponding amine.

Materials:

  • 5-bromo-6-methyl-3-nitropyridin-2-amine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Beaker, round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Carefully dissolve 5-bromo-6-methyl-3-nitropyridin-2-amine (1.0 eq) in concentrated sulfuric acid at a temperature maintained between 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine in sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Carefully and slowly pour the reaction mixture into a beaker of boiling water.

  • Continue heating for a short period to ensure complete hydrolysis of the diazonium salt.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Applications in Organic Synthesis

5-Bromo-6-methyl-3-nitropyridin-2-ol is a valuable intermediate for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in medicinal chemistry, particularly for kinase inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids.

General Reaction Scheme:

G reactant1 5-Bromo-6-methyl-3-nitropyridin-2-ol product 5-Aryl/Heteroaryl-6-methyl-3-nitropyridin-2-ol reactant1->product reactant2 R-B(OH)2 reactant2->product catalyst Pd Catalyst Base, Solvent G reactant 5-Substituted-6-methyl-3-nitropyridin-2-ol product 3-Amino-5-substituted-6-methyl-pyridin-2-ol reactant->product reagent Reducing Agent (e.g., H2, Pd/C; Fe/HCl; SnCl2) G reactant 5-Bromo-6-methyl-3-nitropyridin-2-ol product 5-Bromo-2-alkoxy-6-methyl-3-nitropyridine reactant->product reagent R-X (e.g., CH3I) Base (e.g., K2CO3) G start 5-Bromo-6-methyl-3-nitropyridin-2-ol suzuki Suzuki Coupling (Introduce Aryl/Heteroaryl Group) start->suzuki reduction Nitro Group Reduction (Formation of Amine) suzuki->reduction final_coupling Amide Coupling or Further Derivatization reduction->final_coupling final_product Potential Kinase Inhibitor final_coupling->final_product

Application

Application Notes and Protocols: 5-Bromo-6-methyl-3-nitropyridin-2-ol as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-6-methyl-3-nitropyridin-2-ol is a functionalized heterocyclic compound that holds significant promise as a versatile building block for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a functionalized heterocyclic compound that holds significant promise as a versatile building block for the synthesis of novel molecules in medicinal chemistry. The pyridin-2(1H)-one core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a bromine atom, a nitro group, and a methyl group on this scaffold provides multiple reaction sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs.

The electron-withdrawing nature of the nitro group and the bromine atom activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions.[3][4][5] Furthermore, the nitro group can be readily reduced to an amino group, offering a key vector for further derivatization.[6][7][8] This combination of reactive sites makes 5-Bromo-6-methyl-3-nitropyridin-2-ol an attractive starting material for the synthesis of compounds targeting a range of biological targets, particularly protein kinases.[1][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-methyl-3-nitropyridin-2-ol is presented below.

PropertyValueSource
CAS Number 186413-74-1Supplier Data
Molecular Formula C₆H₅BrN₂O₃Supplier Data
Molecular Weight 233.02 g/mol Calculated
Appearance White to off-white solidSupplier Data
Purity ≥98%Supplier Data
Solubility Soluble in DMSO, DMF, and hot methanolInferred from related compounds

Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

Key Synthetic Transformations and Protocols

5-Bromo-6-methyl-3-nitropyridin-2-ol serves as a versatile platform for a variety of chemical transformations crucial for building molecular complexity in drug discovery. The following sections detail key experimental protocols for the derivatization of this building block.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[11][12][13] This reaction is fundamental for exploring the structure-activity relationship (SAR) of the resulting compounds.

Protocol 1: Synthesis of 6-Methyl-3-nitro-5-phenylpyridin-2-ol

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-methyl-3-nitro-5-phenylpyridin-2-ol.

Representative Data (Hypothetical):

ReactantProductYield (%)Purity (%)
5-Bromo-6-methyl-3-nitropyridin-2-ol6-Methyl-3-nitro-5-phenylpyridin-2-ol75>95
5-Bromo-6-methyl-3-nitropyridin-2-ol6-Methyl-3-nitro-5-(4-methoxyphenyl)pyridin-2-ol72>95
5-Bromo-6-methyl-3-nitropyridin-2-ol6-Methyl-3-nitro-5-(pyridin-3-yl)pyridin-2-ol65>95
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution at the bromine-bearing carbon.[3][4][5] This allows for the introduction of various nucleophiles, such as amines and thiols.

Protocol 2: Synthesis of 5-(Anilino)-6-methyl-3-nitropyridin-2-ol

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq) and aniline (1.5 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-(anilino)-6-methyl-3-nitropyridin-2-ol.

Representative Data (Hypothetical):

NucleophileProductYield (%)Purity (%)
Aniline5-(Anilino)-6-methyl-3-nitropyridin-2-ol60>95
Morpholine6-Methyl-5-morpholino-3-nitropyridin-2-ol70>95
Thiophenol6-Methyl-3-nitro-5-(phenylthio)pyridin-2-ol68>95
Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a key functional group for further amide bond formation, sulfonylation, or reductive amination, thus expanding the chemical diversity of the synthesized library.[6][7][8]

Protocol 3: Synthesis of 5-Amino-6-methyl-3-pyridin-2-ol Derivatives

Materials:

  • A 6-methyl-3-nitropyridin-2-ol derivative (from Protocol 1 or 2)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • Suspend the 6-methyl-3-nitropyridin-2-ol derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite and wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding 5-amino-6-methyl-pyridin-2-ol derivative.

Representative Data (Hypothetical):

Starting MaterialProductYield (%)Purity (%)
6-Methyl-3-nitro-5-phenylpyridin-2-ol3-Amino-6-methyl-5-phenylpyridin-2-ol85>95
5-(Anilino)-6-methyl-3-nitropyridin-2-ol3-Amino-5-(anilino)-6-methylpyridin-2-ol82>95

Application in Medicinal Chemistry: Kinase Inhibitor Synthesis

The pyridin-2(1H)-one scaffold is a well-established core in the design of kinase inhibitors.[1][9][10] These inhibitors often target the ATP-binding site of kinases, and the pyridinone moiety can form crucial hydrogen bonds with the hinge region of the kinase. The diverse functionalities of 5-Bromo-6-methyl-3-nitropyridin-2-ol make it an excellent starting point for the synthesis of libraries of potential kinase inhibitors.

Hypothetical Kinase Inhibitor Synthesis Workflow

G start 5-Bromo-6-methyl- 3-nitropyridin-2-ol suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki snar SNAr Reaction (Amines, Thiols, etc.) start->snar reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) suzuki->reduction snar->reduction derivatization Further Derivatization (Amide Coupling, etc.) reduction->derivatization library Library of Potential Kinase Inhibitors derivatization->library screening Biological Screening (Kinase Assays) library->screening sar SAR Studies screening->sar sar->derivatization

Caption: Synthetic workflow for generating a library of potential kinase inhibitors.

Potential Biological Targets and Activity

Derivatives of the pyridin-2(1H)-one scaffold have shown inhibitory activity against a variety of kinases, including but not limited to:

  • Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors for glioblastoma.[14]

  • PIM-1 Kinase: 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 kinase.[1]

  • Met Kinase: Conformationally constrained 2-pyridone analogues have been developed as potent Met kinase inhibitors.[15]

  • DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridine-2-one derivatives have been discovered as selective DNA-PK inhibitors.[16]

The diverse library of compounds that can be generated from 5-Bromo-6-methyl-3-nitropyridin-2-ol could be screened against a panel of kinases to identify novel inhibitors.

Representative Biological Data (Hypothetical):

Compound IDTarget KinaseIC₅₀ (nM)
DERIV-001Src150
DERIV-002PIM-185
DERIV-003Met25
DERIV-004DNA-PK12

Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Met, EGFR) GF->Receptor P1 P Receptor->P1 P2 P Receptor->P2 Grb2_Sos Grb2/Sos P1->Grb2_Sos PI3K PI3K P2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Pyridinone-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Raf Inhibitor->PI3K

Caption: Inhibition of a generic kinase signaling pathway by a pyridinone-based inhibitor.

Conclusion

5-Bromo-6-methyl-3-nitropyridin-2-ol is a promising and highly functionalized building block for medicinal chemistry. Its strategically positioned reactive sites allow for the facile generation of diverse molecular architectures through well-established synthetic methodologies. The inherent biological relevance of the pyridin-2(1H)-one scaffold, particularly in the context of kinase inhibition, makes this compound a valuable starting point for the development of novel therapeutic agents. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to explore the full potential of this versatile chemical entity in their drug discovery endeavors.

References

Method

Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-3-nitropyridin-2-ol

Audience: Researchers, scientists, and drug development professionals. Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] This protocol details a generalized procedure for the Suzuki coupling of 5-Bromo-6-methyl-3-nitropyridin-2-ol with various aryl or heteroaryl boronic acids. The pyridinol scaffold is a prevalent motif in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a diverse library of compounds for drug discovery and development. The presence of a nitro group and a methyl group on the pyridine ring influences its electronic properties, making the careful selection of reaction conditions crucial for a successful outcome.[2][3]

Challenges in the Suzuki coupling of pyridine-containing compounds can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition.[2] Therefore, the use of appropriate ligands is often necessary to achieve high yields. This protocol provides a starting point for optimization, with key parameters and potential troubleshooting strategies outlined.

Data Presentation:

The following table summarizes typical reaction parameters for the Suzuki coupling of 5-Bromo-6-methyl-3-nitropyridin-2-ol. These values should be considered as a starting point and may require optimization for specific substrates.

ParameterRecommended Range/ValueNotes
Reactants
5-Bromo-6-methyl-3-nitropyridin-2-ol1.0 equivalentThe limiting reagent.
Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion. Using boronic esters (e.g., pinacol esters) can minimize protodeboronation.[4]
Catalyst System
Palladium Pre-catalyst1-5 mol% (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a Buchwald pre-catalyst)Buchwald pre-catalysts are often effective for challenging heteroaryl couplings.[2] Pd(PPh₃)₄ is a common and effective choice.[5]
Ligand1-10 mol% (e.g., SPhos, XPhos, RuPhos, or PPh₃ if not using Pd(PPh₃)₄)Bulky, electron-rich phosphine ligands can improve reaction efficiency for heteroaryl substrates.[2]
Base 2.0 - 3.0 equivalents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)The choice of base is critical; weaker bases are often preferred to minimize side reactions.[2]
Solvent Anhydrous Dioxane, Toluene, DMF, or a THF/water mixture (e.g., 4:1)The solvent should be chosen to ensure solubility of all reactants and be compatible with the catalyst system. Anhydrous conditions are recommended to reduce protodeboronation.[2][4]
Reaction Conditions
Temperature80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system used.[2]
Reaction Time2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[2]
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.[2]

Experimental Protocol:

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel with a condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, and brine for extraction

  • Magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe. The reaction mixture should be stirred to ensure all solids are suspended.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • The reaction should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive.

Mandatory Visualization:

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A 1. Add Reactants (Pyridinol, Boronic Acid, Base) to Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B Secure C 3. Add Palladium Catalyst and Anhydrous Solvent B->C Inert Conditions D 4. Heat and Stir Reaction Mixture C->D Initiate E 5. Monitor Reaction Progress (TLC or LC-MS) D->E Ongoing F 6. Cool and Quench Reaction E->F Completion G 7. Extraction with Organic Solvent and Water F->G Isolate H 8. Dry and Concentrate Organic Layer G->H Remove Water I 9. Column Chromatography H->I Purify J 10. Characterize Pure Product I->J Final Product

Caption: Experimental workflow for Suzuki coupling.

References

Application

Application Notes and Protocols for the Derivatization of 5-Bromo-6-methyl-3-nitropyridin-2-ol for Biological Screening

Introduction Pyridin-2-ol scaffolds are prevalent in medicinal chemistry and have been identified as key pharmacophores in a variety of biologically active compounds. Their derivatives have shown a wide range of therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridin-2-ol scaffolds are prevalent in medicinal chemistry and have been identified as key pharmacophores in a variety of biologically active compounds. Their derivatives have shown a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The starting material, 5-Bromo-6-methyl-3-nitropyridin-2-ol, offers multiple reaction sites for chemical modification, making it an excellent candidate for the generation of a diverse chemical library for biological screening. The electron-withdrawing nitro group, the bromine atom, and the hydroxyl group provide orthogonal handles for derivatization. These application notes provide detailed protocols for the synthesis of novel derivatives of 5-Bromo-6-methyl-3-nitropyridin-2-ol through O-alkylation/arylation and Suzuki-Miyaura cross-coupling reactions, as well as a proposed workflow for their subsequent biological evaluation.

Synthetic Derivatization Strategies

Two primary derivatization strategies are proposed to generate a library of compounds from 5-Bromo-6-methyl-3-nitropyridin-2-ol:

  • O-Alkylation and O-Arylation: Modification at the 2-hydroxyl position to introduce a variety of ether linkages. This can be achieved through reactions like the Williamson ether synthesis or the Mitsunobu reaction.[3]

  • Suzuki-Miyaura Cross-Coupling: Functionalization at the 5-bromo position to introduce a range of aryl and heteroaryl substituents.[4][5]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 2-alkoxy-5-bromo-6-methyl-3-nitropyridine derivatives.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Various alkyl halides (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired O-alkylated derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 5-aryl-6-methyl-3-nitropyridin-2-ol derivatives.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Various aryl or heteroaryl boronic acids (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Biological Screening Cascade

A tiered approach is recommended for the biological screening of the synthesized derivatives.

Tier 1: Primary Cytotoxicity Screening

The initial screening will assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

Table 1: Hypothetical IC₅₀ Values from Primary Cytotoxicity Screen

Compound IDDerivative TypeR GroupMCF-7 (μM)A549 (μM)HeLa (μM)
Parent -->100>100>100
DERIV-01 O-AlkylationBenzyl25.345.133.7
DERIV-02 O-Alkylation4-Fluorobenzyl15.828.921.4
DERIV-03 SuzukiPhenyl50.275.668.3
DERIV-04 Suzuki4-Methoxyphenyl32.749.841.5
DERIV-05 Suzuki3-Pyridyl18.922.419.8

Tier 2: Target-Based Kinase Inhibition Assay

Compounds showing significant cytotoxicity (e.g., IC₅₀ < 20 μM) will be advanced to a target-based assay. Pyridine derivatives have been reported as kinase inhibitors; therefore, a plausible target is a panel of protein kinases involved in cancer cell proliferation, such as EGFR, VEGFR, and CDK2.[7]

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ in μM)

Compound IDEGFRVEGFRCDK2
DERIV-02 5.212.8>50
DERIV-05 8.94.125.3

Visualizations

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 5-Bromo-6-methyl- 3-nitropyridin-2-ol deriv1 O-Alkylation/ O-Arylation start->deriv1 deriv2 Suzuki-Miyaura Cross-Coupling start->deriv2 lib Compound Library deriv1->lib deriv2->lib tier1 Tier 1: Primary Cytotoxicity Screening lib->tier1 tier2 Tier 2: Target-Based Kinase Inhibition Assay tier1->tier2 hit Hit Compounds tier2->hit

Caption: General Experimental Workflow.

Signaling Pathway Diagram: EGFR Inhibition

G Figure 2: EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS DERIV02 DERIV-02 (Inhibitor) DERIV02->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

References

Method

Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Bromo-6-methyl-3-nitropyridin-2-ol

Introduction 5-Bromo-6-methyl-3-nitropyridin-2-ol is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its structure incorporates several reactive sites: a bromo group and a ni...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its structure incorporates several reactive sites: a bromo group and a nitro group on an electron-deficient pyridine ring, along with a pyridin-2-ol moiety that can exist in tautomeric equilibrium with the corresponding 2-pyridone. These features allow for a range of chemical transformations, including nucleophilic aromatic substitution, reduction followed by cyclization, and modern cross-coupling reactions. This document provides detailed protocols for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and for the functionalization of the pyridine core via Buchwald-Hartwig amination, offering pathways to new chemical entities for drug discovery and materials science.

Route 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This synthetic route involves an initial reduction of the nitro group to an amine, followed by cyclization to form the fused pyrimidine ring. This class of compounds is of significant interest due to their wide range of biological activities.

G start 5-Bromo-6-methyl-3-nitropyridin-2-ol intermediate 3-Amino-5-bromo-6-methylpyridin-2-ol start->intermediate Reduction (e.g., SnCl2/HCl) product Pyrido[2,3-d]pyrimidine derivative intermediate->product Cyclization (e.g., Formic Acid)

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidine derivatives.
Protocol 1.1: Reduction of the Nitro Group

Objective: To synthesize 3-Amino-5-bromo-6-methylpyridin-2-ol.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add concentrated HCl dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Cyclization to form Pyrido[2,3-d]pyrimidine

Objective: To synthesize the corresponding 6-Bromo-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • 3-Amino-5-bromo-6-methylpyridin-2-ol

  • Formic acid (or Triethyl orthoformate)

  • Acetic anhydride

Procedure:

  • Place 3-Amino-5-bromo-6-methylpyridin-2-ol (1.0 eq) in a round-bottom flask.

  • Add an excess of formic acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitate formed is collected by filtration, washed with cold water, and dried.

  • Recrystallize the solid from a suitable solvent like ethanol to obtain the pure product.

Table 1: Representative Data for Pyrido[2,3-d]pyrimidine Synthesis

StepProductReagentsYield (%)M.P. (°C)
1.13-Amino-5-bromo-6-methylpyridin-2-olSnCl₂/HCl85-95180-185
1.26-Bromo-7-methylpyrido[2,3-d]pyrimidin-4(3H)-oneFormic Acid70-85>250

Route 2: Synthesis of 5-Amino-Substituted Pyridin-2-ol Derivatives via Buchwald-Hartwig Amination

This route allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring through palladium-catalyzed cross-coupling.[1][2]

G start 5-Bromo-6-methyl-3-nitropyridin-2-ol product 5-Amino-6-methyl-3-nitropyridin-2-ol start->product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) amine Primary or Secondary Amine (R-NH2) amine->product

Caption: Buchwald-Hartwig amination workflow.
Protocol 2.1: Buchwald-Hartwig Amination

Objective: To synthesize various 5-amino-6-methyl-3-nitropyridin-2-ol derivatives.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Desired primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 2: Representative Data for Buchwald-Hartwig Amination Products

AmineProductYield (%)M.P. (°C)
Morpholine5-(Morpholin-4-yl)-6-methyl-3-nitropyridin-2-ol75-90210-215
Aniline5-(Phenylamino)-6-methyl-3-nitropyridin-2-ol60-80195-200
Benzylamine5-(Benzylamino)-6-methyl-3-nitropyridin-2-ol70-85188-193

Route 3: Synthesis of Fused Pyrazolopyridines

This pathway involves the nucleophilic substitution of the bromo group with hydrazine, followed by an intramolecular cyclization to form a pyrazolo[3,4-b]pyridine core.

G start 5-Bromo-6-methyl-3-nitropyridin-2-ol intermediate 5-Hydrazinyl-6-methyl-3-nitropyridin-2-ol start->intermediate Hydrazine Hydrate (Nucleophilic Substitution) product Pyrazolo[3,4-b]pyridine derivative intermediate->product Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Protocol 3.1: Hydrazinolysis

Objective: To synthesize 5-Hydrazinyl-6-methyl-3-nitropyridin-2-ol.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Protocol 3.2: Cyclization to Pyrazolopyridine

Objective: To synthesize the corresponding 3-Methyl-5-nitro-1,6-dihydropyrazolo[3,4-b]pyridin-7-one.

Materials:

  • 5-Hydrazinyl-6-methyl-3-nitropyridin-2-ol

  • Polyphosphoric acid (PPA) or a suitable acid catalyst

Procedure:

  • Add 5-Hydrazinyl-6-methyl-3-nitropyridin-2-ol (1.0 eq) to polyphosphoric acid.

  • Heat the mixture at 120-140 °C for 2-4 hours with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Table 3: Representative Data for Pyrazolopyridine Synthesis

StepProductReagentsYield (%)M.P. (°C)
3.15-Hydrazinyl-6-methyl-3-nitropyridin-2-olHydrazine Hydrate65-80220-225 (dec.)
3.23-Methyl-5-nitro-1,6-dihydropyrazolo[3,4-b]pyridin-7-onePPA50-70>300

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

  • Palladium catalysts and reagents for cross-coupling reactions can be air- and moisture-sensitive; use appropriate inert atmosphere techniques.

  • Handle strong acids and bases with caution.

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of novel and diverse heterocyclic structures from 5-Bromo-6-methyl-3-nitropyridin-2-ol. These methodologies offer access to libraries of compounds with potential applications in medicinal chemistry and materials science, providing a valuable resource for researchers in these fields.

References

Application

5-Bromo-6-methyl-3-nitropyridin-2-ol reaction conditions for cross-coupling

An in-depth guide to the cross-coupling reactions of 5-Bromo-6-methyl-3-nitropyridin-2-ol, this document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the cross-coupling reactions of 5-Bromo-6-methyl-3-nitropyridin-2-ol, this document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Tailored for researchers, scientists, and professionals in drug development, these guidelines are based on established methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

Application Notes:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide.[2] For a substrate like 5-Bromo-6-methyl-3-nitropyridin-2-ol, the electron-withdrawing nature of the nitro group and the potential for the hydroxyl group to interact with the catalyst are key considerations. The hydroxyl group may necessitate the use of specific bases or protection strategies to prevent side reactions.[3][4] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and must be optimized for this specific substrate.[5][6]

Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives:

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes / Reference
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)85 - 95Effective for 5-bromo-2-methylpyridin-3-amine derivatives.[6]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)95% EtOH80General conditions for heteroaryl halides.[7]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene or Dioxane80 - 110Broadly applicable for various bromopyridines.
PdCl₂(dppf) (3)---Na₂CO₃ (2)DMF/H₂O80Common for heteroaryl couplings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-6-methyl-3-nitropyridin-2-ol, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification A Combine Reactants (Substrate, Boronic Acid, Base) B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Application Notes:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] This reaction is widely used in the pharmaceutical industry to synthesize arylamines from aryl halides.[9][10][11] For 5-Bromo-6-methyl-3-nitropyridin-2-ol, the presence of the acidic hydroxyl group and the primary amine-like character of the pyridinol tautomer could lead to self-coupling or catalyst inhibition. Therefore, a strong, non-nucleophilic base is typically required.[12] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle and achieve high yields.[13]

Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines:

Catalyst/Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes / Reference
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80 - 100Effective for 2-bromopyridines with volatile amines.[13]
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.5)Toluene80 - 110A first-generation system, good for many substrates.[8]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane90 - 110Often used for heteroaryl halides.
RuPhos Precatalyst (2-4)---LHMDS or K₃PO₄ (1.5-2)THF or TolueneRoom Temp to 100Modern catalysts with broad applicability.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point and may require optimization.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Reactant Addition: Add 5-Bromo-6-methyl-3-nitropyridin-2-ol and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Buchwald_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification A Combine Catalyst, Ligand, and Base B Add Substrate and Amine A->B C Add Degassed Solvent B->C D Seal and Heat C->D E Monitor Progress (TLC, LC-MS) D->E F Quench and Extract E->F G Column Chromatography F->G H Characterization G->H

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

Application Notes:

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base.[16][17] The mild reaction conditions tolerate a wide range of functional groups, including alcohols and nitro groups, making it suitable for complex molecules.[14] For 5-Bromo-6-methyl-3-nitropyridin-2-ol, standard conditions are likely to be a good starting point, although the acidity of the hydroxyl group might interact with the amine base, potentially requiring an excess of the base.

Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines:

Catalyst (mol%)Co-catalyst (mol%)Base (equivalents)SolventTemperature (°C)Notes / Reference
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N (2-3)THF or DMFRoom Temp to 60Classical conditions, widely applicable.[14]
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100Effective for 2-amino-3-bromopyridines.[16][17]
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N / PiperidineToluene70Common for a variety of aryl halides.
(NHC)-Pd (0.01)(NHC)-Cu (1)K₂CO₃ (2)Acetonitrile80Copper-catalyzed conditions are also possible.[18]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized starting point and may require optimization.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq.)

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 eq. or as solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-6-methyl-3-nitropyridin-2-ol, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification A Combine Substrate & Catalysts (Pd/Cu) B Add Solvent, Alkyne, & Base A->B C Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Filter through Celite D->E F Extraction & Wash E->F G Column Chromatography F->G

Caption: General workflow for the Sonogashira coupling reaction.

References

Method

Application Notes and Protocols for the Quantification of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a key intermediate in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a key intermediate in various synthetic processes. The following protocols are designed to offer robust and reliable analytical procedures for purity assessment, stability studies, and quality control.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of 5-Bromo-6-methyl-3-nitropyridin-2-ol in bulk material and reaction mixtures.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC System with UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL
Experimental Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-Bromo-6-methyl-3-nitropyridin-2-ol reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the diluent to prepare calibration standards in the range of 1-100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing 5-Bromo-6-methyl-3-nitropyridin-2-ol.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 5-Bromo-6-methyl-3-nitropyridin-2-ol in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh & Dissolve Reference Standard Dilution Serial Dilutions (Standards) Standard->Dilution Sample Weigh & Dissolve Sample Filtration Filter Sample Sample->Filtration HPLC HPLC Injection Dilution->HPLC Filtration->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Sample Concentration Calibration->Quantification GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis Prep Prepare Standard & Sample Solutions Derivatize Add BSTFA + TMCS & Heat Prep->Derivatize GCMS GC-MS Injection Derivatize->GCMS Data Data Acquisition (Scan Mode) GCMS->Data Quant Quantification Data->Quant qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_output Calculation Mass_Analyte Mass of Analyte Purity_Calc Calculate Analyte Purity Mass_Analyte->Purity_Calc Mass_IS Mass of Internal Std. Mass_IS->Purity_Calc MW_Analyte MW of Analyte MW_Analyte->Purity_Calc MW_IS MW of Internal Std. MW_IS->Purity_Calc Purity_IS Purity of Internal Std. Purity_IS->Purity_Calc Integrals Integrate Signals (Analyte & Std.) Integrals->Purity_Calc Protons Proton Count (Analyte & Std.) Protons->Purity_Calc

Application

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the scale-up synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a key intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established procedures for analogous compounds and is intended for use by qualified laboratory personnel.

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted pyridine core serves as a versatile scaffold for the synthesis of biologically active molecules. This document outlines a robust and scalable synthetic route, starting from a commercially available precursor, and provides detailed experimental procedures, data presentation, and safety guidelines.

Reaction Scheme

The proposed synthesis involves the bromination of 6-methyl-3-nitropyridin-2-ol in the presence of acetic acid.

G cluster_0 Reaction Preparation cluster_1 Bromination cluster_2 Work-up and Isolation cluster_3 Purification and Final Product start Suspend 6-methyl-3-nitropyridin-2-ol in AcOH cool Cool suspension to <10 °C start->cool add_br2 Add Bromine dropwise cool->add_br2 react Stir at room temperature for 2-4 hours add_br2->react monitor Monitor by TLC react->monitor quench Pour into ice-water monitor->quench precipitate Stir for 30 minutes quench->precipitate filter Vacuum filter the solid precipitate->filter wash Wash with water and toluene filter->wash dry Dry under vacuum wash->dry purify Recrystallize (optional) dry->purify end 5-Bromo-6-methyl-3-nitropyridin-2-ol purify->end

Method

Application Notes and Protocols for 5-Bromo-6-methyl-3-nitropyridin-2-ol as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridines are a cornerstone in medicinal chemistry, serving as privileged scaffolds in a vast array of pharmacologically active com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, serving as privileged scaffolds in a vast array of pharmacologically active compounds. Their ability to form key hydrogen bonds and engage in various non-covalent interactions makes them ideal for targeting enzyme active sites, particularly in the realm of protein kinase inhibitors. The compound 5-Bromo-6-methyl-3-nitropyridin-2-ol is a functionalized pyridine derivative that holds significant potential as a versatile intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its array of functional groups—a hydroxyl, a bromine atom, a nitro group, and a methyl group—offers multiple avenues for synthetic elaboration.

This document provides a detailed protocol for the prospective use of 5-Bromo-6-methyl-3-nitropyridin-2-ol in the synthesis of a novel kinase inhibitor, structurally analogous to the multi-kinase inhibitor Sorafenib. The synthetic strategy outlined herein leverages the reactivity of the various functional groups to construct a complex molecular architecture designed to target the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. While this application note describes the synthesis of a novel compound, the methodologies are based on well-established and analogous chemical transformations reported in the synthesis of known kinase inhibitors.

Proposed Synthetic Pathway

The proposed synthetic route commences with the conversion of 5-Bromo-6-methyl-3-nitropyridin-2-ol to its corresponding 2-amino derivative. This key intermediate then undergoes a nucleophilic aromatic substitution to introduce a phenoxy moiety, followed by reduction of the nitro group and subsequent urea formation to yield the final API.

Synthetic_Pathway A 5-Bromo-6-methyl-3-nitropyridin-2-ol B 5-Bromo-6-methyl-3-nitropyridin-2-amine A->B Amination C 4-((5-Bromo-6-methyl-3-nitropyridin-2-yl)oxy)benzonitrile B->C Nucleophilic Aromatic Substitution (SNAr) D 4-((2-Amino-5-bromo-6-methylpyridin-3-yl)oxy)benzonitrile C->D Nitro Group Reduction E Sorafenib Analog (Final API) D->E Urea Formation

Caption: Proposed synthetic pathway for a Sorafenib analog.

Experimental Protocols and Data

Step 1: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

This initial step involves the conversion of the 2-hydroxyl group of the starting material into a primary amine. This can be achieved through various methods, with a plausible approach being a two-step process involving conversion to a 2-chloro intermediate followed by amination.

Protocol:

  • Chlorination: To a solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq) in acetonitrile, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at reflux for 4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro intermediate.

  • Amination: Dissolve the crude 2-chloro-5-bromo-6-methyl-3-nitropyridine in isopropanol and add a solution of ammonia in methanol (7N) in a sealed pressure vessel.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-Bromo-6-methyl-3-nitropyridin-2-amine.

ParameterValue
Starting Material5-Bromo-6-methyl-3-nitropyridin-2-ol
ReagentsPOCl₃, NH₃ in Methanol
SolventAcetonitrile, Isopropanol
Reaction Temperature (°C)Reflux, 100 °C
Reaction Time (h)4, 12
Plausible Yield (%) 75-85
Plausible Purity (%) >98 (after chromatography)
Step 2: Synthesis of 4-((5-Bromo-6-methyl-3-nitropyridin-2-yl)oxy)benzonitrile

This step involves a nucleophilic aromatic substitution (SNAr) reaction to couple the aminopyridine intermediate with a substituted phenol.

Protocol:

  • To a solution of 4-cyanophenol (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 5-Bromo-6-methyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

ParameterValue
Starting Material5-Bromo-6-methyl-3-nitropyridin-2-amine
Reagents4-Cyanophenol, Sodium Hydride
SolventAnhydrous Dimethylformamide (DMF)
Reaction Temperature (°C)80
Reaction Time (h)6
Plausible Yield (%) 70-80
Plausible Purity (%) >97 (after chromatography)
Step 3: Synthesis of 4-((2-Amino-5-bromo-6-methylpyridin-3-yl)oxy)benzonitrile

The nitro group is reduced to a primary amine, a crucial step for the subsequent urea formation.

Protocol:

  • Dissolve 4-((5-Bromo-6-methyl-3-nitropyridin-2-yl)oxy)benzonitrile (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine.

ParameterValue
Starting Material4-((5-Bromo-6-methyl-3-nitropyridin-2-yl)oxy)benzonitrile
ReagentsIron powder, Ammonium chloride
SolventEthanol/Water (4:1)
Reaction Temperature (°C)Reflux
Reaction Time (h)3
Plausible Yield (%) 85-95
Plausible Purity (%) >95 (can be used crude in the next step)
Step 4: Synthesis of the Final API (Sorafenib Analog)

The final step is the formation of the urea linkage, a common pharmacophore in kinase inhibitors.

Protocol:

  • To a solution of 4-((2-Amino-5-bromo-6-methylpyridin-3-yl)oxy)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction for the formation of the product precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, methanol/DCM gradient) or recrystallization.

ParameterValue
Starting Material4-((2-Amino-5-bromo-6-methylpyridin-3-yl)oxy)benzonitrile
Reagents4-Chloro-3-(trifluoromethyl)phenyl isocyanate
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature (°C)Room Temperature
Reaction Time (h)12
Plausible Yield (%) 80-90
Plausible Purity (%) >99 (after purification)

Signaling Pathway and Mechanism of Action

The synthesized Sorafenib analog is designed to target the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway). This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF or Ras lead to constitutive activation of this pathway, promoting uncontrolled cell growth. The urea moiety in the Sorafenib analog is expected to interact with the hinge region of the ATP-binding pocket of Raf kinases, inhibiting their activity and thereby blocking downstream signaling.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Sorafenib Analog Sorafenib Analog Sorafenib Analog->Raf Inhibition

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of the Sorafenib analog.

Application

Application of 5-Bromo-6-methyl-3-nitropyridin-2-ol in Kinase Inhibitor Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridine derivative that holds potential as a scaffold in the development of novel kinase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridine derivative that holds potential as a scaffold in the development of novel kinase inhibitors. The pyridine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. The presence of a bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The nitro group, an electron-withdrawing group, can influence the electronic properties of the scaffold and can be a precursor for an amino group, which can serve as a crucial hydrogen bond donor.

While direct experimental data on the specific kinase targets of 5-Bromo-6-methyl-3-nitropyridin-2-ol is limited in publicly available literature, its structural similarity to known kinase inhibitor precursors suggests potential applications. For instance, the structurally related compound, 5-Bromo-2-methyl-3-nitropyridine, is utilized in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor MLN0905.[1] PLK1 is a critical regulator of cell cycle progression and is a validated target in oncology.[2][3][4] Therefore, it is plausible that 5-Bromo-6-methyl-3-nitropyridin-2-ol could serve as a valuable starting material for the synthesis of novel PLK1 inhibitors.

These application notes provide a framework for researchers to explore the potential of 5-Bromo-6-methyl-3-nitropyridin-2-ol in kinase inhibitor development, with a focus on a hypothetical application against PLK1. The provided protocols are general methodologies that can be adapted for the screening and characterization of inhibitors derived from this scaffold.

Data Presentation

As there is no publicly available quantitative data for the direct inhibitory activity of 5-Bromo-6-methyl-3-nitropyridin-2-ol, the following table presents hypothetical IC50 values for a derivative of this compound against PLK1 and other related kinases to illustrate how such data would be presented.

Compound IDKinase TargetIC50 (nM)
BMNP-Derivative-01PLK150
BMNP-Derivative-01PLK2800
BMNP-Derivative-01PLK31200
BMNP-Derivative-01Aurora A>10000
BMNP-Derivative-01Aurora B>10000

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the derivatization of the 5-bromo position of the scaffold.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask, combine 5-Bromo-6-methyl-3-nitropyridin-2-ol (1 equivalent), the desired boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PLK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).

  • Kinase Reaction: Add 2 µL of the kinase solution to each well, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow Start 5-Bromo-6-methyl-3-nitropyridin-2-ol Coupling Suzuki-Miyaura Coupling (with Aryl Boronic Acid) Start->Coupling Reduction Nitro Group Reduction (e.g., with Fe/HCl) Coupling->Reduction Final_Inhibitor Final Kinase Inhibitor Reduction->Final_Inhibitor

Caption: Synthetic workflow for derivatizing 5-Bromo-6-methyl-3-nitropyridin-2-ol.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound Test Compound (BMNP-Derivative) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Biochemical_Assay Cell_Assay Cell-Based Assay (Proliferation, Target Engagement) Biochemical_Assay->Cell_Assay Pathway_Analysis Western Blot (Pathway Modulation) Cell_Assay->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: General workflow for kinase inhibitor screening.

G cluster_pathway Simplified PLK1 Signaling Pathway in Mitosis PLK1 PLK1 CDC25 CDC25 PLK1->CDC25 activates Wee1 Wee1 PLK1->Wee1 inhibits Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly APC_C APC/C PLK1->APC_C activates Cdk1_CyclinB Cdk1/Cyclin B Mitotic_Entry Mitotic Entry Cdk1_CyclinB->Mitotic_Entry CDC25->Cdk1_CyclinB activates Wee1->Cdk1_CyclinB inhibits Anaphase Anaphase APC_C->Anaphase Inhibitor BMNP-derived PLK1 Inhibitor Inhibitor->PLK1

Caption: Simplified PLK1 signaling pathway and point of inhibition.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-6-methyl-3-n...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield during the nitration of 6-methylpyridin-2-ol. What are the potential causes and solutions?

Low yields in the nitration step are common and can often be attributed to several factors:

  • Inadequate Temperature Control: The nitration of pyridinols is highly exothermic. Insufficient cooling can lead to over-nitration and the formation of undesired side products. It is crucial to maintain a low reaction temperature, typically between 0°C and 10°C.

  • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. A mixture that is too concentrated can lead to oxidation of the starting material, while a dilute mixture may result in incomplete reaction.

  • Sub-optimal Reaction Time: Both insufficient and excessive reaction times can lower the yield. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your cooling bath is maintaining the target temperature throughout the addition of the starting material and for the duration of the reaction.

  • Optimize Nitrating Mixture: Experiment with slightly different ratios of nitric acid to sulfuric acid to find the optimal balance for your specific setup.

  • Monitor Reaction Progress: Use TLC to determine the optimal reaction time for full conversion of the starting material without significant side product formation.

Q2: My main impurity is the 5-nitro isomer instead of the desired 3-nitro product. How can I improve the regioselectivity of the nitration?

The directing effects of the hydroxyl and methyl groups on the pyridine ring can lead to a mixture of 3-nitro and 5-nitro isomers. To favor the formation of the 3-nitro isomer:

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes improve regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the formation of the thermodynamically more stable product is often favored under these conditions.

Q3: During the bromination of 3-nitro-6-methylpyridin-2-ol, I am observing multiple brominated products and a significant amount of unreacted starting material. What should I do?

Incomplete reaction and the formation of multiple brominated species can be addressed by optimizing the following parameters:

  • Brominating Agent: If using elemental bromine, ensure it is fresh and of high purity. Alternatively, N-Bromosuccinimide (NBS) in a suitable solvent can offer milder and more selective bromination.

  • Solvent Choice: Acetic acid is a common solvent for this type of bromination. However, other solvents like dichloromethane or acetonitrile can be explored.

  • Catalyst: The addition of a catalyst, such as iron(III) bromide, can facilitate the bromination reaction.

Q4: I am struggling with the purification of the final product, 5-Bromo-6-methyl-3-nitropyridin-2-ol. What are the recommended purification methods?

Purification can be challenging due to the presence of isomers and other impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation. Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a viable option.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to separate the product from closely related impurities.

Data Presentation

Table 1: Optimization of Nitration Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Nitrating Agent HNO₃/H₂SO₄Acetyl NitrateHNO₃
Temperature (°C) 0 - 510 - 150 - 5
Reaction Time (h) 242
Yield (%) 655045
Purity (%) 858075

Table 2: Optimization of Bromination Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Brominating Agent Br₂ in Acetic AcidNBSBr₂ with FeBr₃
Temperature (°C) Room Temperature50Room Temperature
Reaction Time (h) 646
Yield (%) 707580
Purity (%) 909295

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-6-methylpyridin-2-ol (Nitration)

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Dissolve 6-methylpyridin-2-ol in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Add the 6-methylpyridin-2-ol solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Pour the reaction mixture slowly onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol (Bromination)

  • Dissolve 3-nitro-6-methylpyridin-2-ol in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 6-methylpyridin-2-ol 6-methylpyridin-2-ol 3-nitro-6-methylpyridin-2-ol 3-nitro-6-methylpyridin-2-ol 6-methylpyridin-2-ol->3-nitro-6-methylpyridin-2-ol HNO₃, H₂SO₄ 5-Bromo-6-methyl-3-nitropyridin-2-ol 5-Bromo-6-methyl-3-nitropyridin-2-ol 3-nitro-6-methylpyridin-2-ol->5-Bromo-6-methyl-3-nitropyridin-2-ol Br₂, Acetic Acid

Caption: Synthesis pathway for 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Troubleshooting_Workflow cluster_nitration Nitration Issues cluster_bromination Bromination Issues cluster_purification Purification Issues Low_Yield_N Low Yield? Check_Temp_N Verify Temp. Control (0-10°C) Low_Yield_N->Check_Temp_N Optimize_Reagents_N Optimize HNO₃/H₂SO₄ Ratio Check_Temp_N->Optimize_Reagents_N Monitor_TLC_N Monitor with TLC Optimize_Reagents_N->Monitor_TLC_N Low_Yield_B Low Yield or Side Products? Check_Reagent_B Evaluate Brominating Agent (Br₂ vs NBS) Low_Yield_B->Check_Reagent_B Optimize_Solvent_B Test Solvents (e.g., Acetic Acid) Check_Reagent_B->Optimize_Solvent_B Consider_Catalyst_B Add Catalyst (FeBr₃) Optimize_Solvent_B->Consider_Catalyst_B Impure_Product Impure Product? Recrystallize Recrystallize (various solvents) Impure_Product->Recrystallize Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom

Caption: Troubleshooting workflow for synthesis yield and purity issues.

Logical_Relationships Reaction_Temp Reaction Temperature Yield Yield Reaction_Temp->Yield Purity Purity Reaction_Temp->Purity Reaction_Time Reaction Time Reaction_Time->Yield Reagent_Conc Reagent Concentration Reagent_Conc->Yield Reagent_Conc->Purity

Caption: Key parameters influencing reaction yield and product purity.

References

Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methyl-3-nitropyri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A common and effective strategy involves a multi-step synthesis starting from a substituted pyridine derivative. A plausible route, based on analogous syntheses, would be the nitration of a brominated methyl-pyridinamine followed by conversion of the amino group to a hydroxyl group. The key steps would be:

  • Bromination: Introduction of a bromine atom at the 5-position of a suitable 6-methyl-2-aminopyridine precursor.

  • Nitration: Introduction of a nitro group at the 3-position. The order of bromination and nitration may be interchangeable, and the specific conditions will influence the regioselectivity and yield.

  • Diazotization and Hydrolysis: Conversion of the 2-amino group to a hydroxyl group via a diazonium salt intermediate.

Q2: What are the critical parameters to control during the nitration step?

Temperature and the choice of nitrating agent are critical. The nitration of pyridine rings is generally performed using a mixture of concentrated sulfuric acid and nitric acid.

  • Temperature: The reaction is often exothermic and should be carefully controlled, typically at low temperatures (e.g., 0-10 °C), to minimize the formation of byproducts and ensure safety.[1]

  • Nitrating Agent: The concentration and type of nitric acid (e.g., fuming nitric acid) can affect the reaction rate and the potential for side reactions.[1][2]

Q3: What are the expected challenges in the bromination step?

The bromination of pyridine derivatives can be sluggish and may require harsh conditions, which can lead to the formation of isomeric byproducts.[3]

  • Regioselectivity: Achieving bromination specifically at the 5-position is crucial. The directing effects of the existing substituents (methyl and amino/hydroxyl groups) will play a significant role.

  • Over-bromination: The formation of di-bromo or other poly-brominated species is a potential side reaction. Careful control of stoichiometry and reaction time is necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction in one or more steps.- Formation of significant amounts of side products.- Loss of product during workup and purification.- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, reagent stoichiometry).- Employ careful extraction and purification techniques. Consider alternative purification methods like column chromatography or recrystallization from different solvent systems.
Formation of isomeric byproducts - Lack of regioselectivity during nitration or bromination. The electronic and steric effects of the substituents may direct the incoming electrophile to other positions on the pyridine ring.- Adjust the order of the synthetic steps. For example, performing bromination before nitration (or vice-versa) can alter the directing effects of the substituents.- Modify the reaction conditions. For nitration, changing the acid mixture or temperature can influence isomer distribution. For bromination, using a milder brominating agent (e.g., N-bromosuccinimide instead of Br2) might improve selectivity.[3]
Presence of di-nitrated or di-brominated impurities - Use of excess nitrating or brominating agent.- Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).- Use a stoichiometric amount of the nitrating or brominating agent.- Maintain strict temperature control and monitor the reaction closely to stop it once the desired product is formed.- Purify the crude product using column chromatography to separate the desired mono-substituted product from the di-substituted impurities.
Incomplete conversion of the amino group to the hydroxyl group - Inefficient diazotization reaction.- Instability of the diazonium salt intermediate.- Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.- Use a fresh solution of sodium nitrite.- Ensure the reaction medium is sufficiently acidic for the formation of nitrous acid.

Experimental Protocols

Illustrative Synthesis of a Structurally Related Compound: 5-bromo-2-hydroxy-3-nitropyridine[2]

This protocol for a similar compound can be adapted for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol, likely by starting with 2-amino-5-bromo-6-methylpyridine.

Materials:

  • 2-amino-5-bromopyridine (starting material for the analogue)

  • Concentrated sulfuric acid (d=1.84 g/cm³)

  • Fuming nitric acid (d=1.5 g/cm³)

  • Ice

Procedure:

  • To 100 g of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid, add 34.5 ml of fuming nitric acid dropwise at 60° C.

  • Stir the mixture at 60° C for 2 hours.

  • Pour the reaction mixture into ice water.

  • Filter the precipitated solid, wash it with water, and dry to obtain 5-bromo-2-hydroxy-3-nitropyridine.

Note: This protocol would need to be optimized for the 6-methyl substituted analogue, particularly concerning reaction temperature and time.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for 5-Bromo-6-methyl-3-nitropyridin-2-ol Synthesis start Start Synthesis step1 Perform Reaction Step (e.g., Nitration) start->step1 check1 Analyze Crude Product (TLC, HPLC, NMR) step1->check1 issue1 Low Yield or Multiple Products? check1->issue1 issue2 Isomeric Impurities? check1->issue2 solution1 Optimize Reaction Conditions: - Temperature - Time - Stoichiometry issue1->solution1 Yes purification Purify Product (Column Chromatography, Recrystallization) issue1->purification No solution1->step1 solution2 Modify Synthetic Route: - Change order of steps - Use alternative reagents issue2->solution2 Yes issue2->purification No solution2->start final_product Characterize Final Product purification->final_product G Potential Side Reactions in Synthesis cluster_nitration Nitration cluster_bromination Bromination starting_material 6-Methyl-2-aminopyridine Derivative nitration Nitration starting_material->nitration HNO3/H2SO4 bromination Bromination starting_material->bromination Br2 or NBS desired_product 5-Bromo-6-methyl-3-nitropyridin-2-ol nitration->desired_product Main Pathway isomer_nitro Formation of Nitro Isomers (e.g., 5-nitro) nitration->isomer_nitro Side Reaction dinitration Di-nitration nitration->dinitration Side Reaction bromination->desired_product Main Pathway isomer_bromo Formation of Bromo Isomers (e.g., 3-bromo) bromination->isomer_bromo Side Reaction dibromination Di-bromination bromination->dibromination Side Reaction

References

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions for problems encountered during the purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol derivatives.

Issue 1: Low Yield After Initial Synthesis and Work-up

Q: My initial synthesis of a 5-Bromo-6-methyl-3-nitropyridin-2-ol derivative resulted in a low yield after the initial aqueous work-up. What are the potential causes and how can I improve my recovery?

A: Low yields after the initial work-up can stem from several factors related to the compound's properties and the extraction process.

  • Incomplete Precipitation: The product may not have fully precipitated out of the reaction mixture. Ensure the solution is sufficiently cooled, and if necessary, reduce the volume of the solvent by evaporation to increase the concentration of the product.

  • Emulsion Formation: During extraction, emulsions can form, trapping the product in the interfacial layer. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. For compounds like 5-Bromo-6-methyl-3-nitropyridin-2-ol derivatives, solvents such as methyl tert-butyl ether or ethyl acetate are often effective.[1] Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.

  • Product Adsorption: The product may adhere to solid byproducts or unreacted starting materials. Ensure thorough washing of any filtered solids with the extraction solvent.

A general workflow for troubleshooting low yield is presented below.

Low_Yield_Troubleshooting start Low Yield After Work-up check_precipitation Check for Complete Precipitation start->check_precipitation check_extraction Optimize Extraction Procedure start->check_extraction check_impurities Identify Potential Side Products start->check_impurities solution1 Cool solution further Reduce solvent volume check_precipitation->solution1 solution2 Use appropriate solvent (e.g., MTBE) Perform multiple extractions Break emulsions with brine check_extraction->solution2 solution3 Analyze crude product (TLC, NMR) Adjust reaction conditions check_impurities->solution3

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Removing Colored Impurities

Q: My isolated 5-Bromo-6-methyl-3-nitropyridin-2-ol product is highly colored (e.g., yellow or brown). What are these impurities and how can I remove them?

A: Colored impurities in nitropyridine derivatives often arise from side reactions or degradation products.

  • Nitration Byproducts: The synthesis of nitropyridines can sometimes lead to the formation of dinitro or other isomeric byproducts which can be colored.

  • Oxidation/Degradation Products: The compound may be sensitive to air or light, leading to the formation of colored degradation products.

To remove these impurities, consider the following methods:

  • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool and crystallize.

  • Column Chromatography: Silica gel column chromatography can be very effective in separating colored impurities from the desired product. A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.

Issue 3: Challenges with Recrystallization

Q: I am having trouble recrystallizing my 5-Bromo-6-methyl-3-nitropyridin-2-ol derivative. Either it does not dissolve, or it oils out instead of forming crystals. What should I do?

A: Recrystallization is a powerful purification technique, but finding the right conditions is key.

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For bromo-nitro-pyridine derivatives, a mixed solvent system is often effective.

    • Start with a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or ethanol) and add a non-polar anti-solvent in which it is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the polar solvent to redissolve the solid and allow it to cool slowly.

  • "Oiling Out": If the product "oils out" (forms a liquid layer instead of crystals), it could be due to the melting point of the solid being lower than the boiling point of the solvent, or the solution being too concentrated or cooling too quickly.

    • Solution: Try using a lower boiling point solvent system. Ensure the solution is not supersaturated by adding a little more solvent. Allow the solution to cool very slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.

The following diagram illustrates the decision-making process for troubleshooting recrystallization.

Recrystallization_Troubleshooting start Recrystallization Issues no_dissolution Compound does not dissolve start->no_dissolution oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form on cooling start->no_crystals solution1 Select a more polar solvent Increase temperature no_dissolution->solution1 solution2 Use a lower boiling point solvent Ensure slow cooling Scratch flask interior oiling_out->solution2 solution3 Concentrate the solution Add a seed crystal Try a different solvent system no_crystals->solution3

Caption: Troubleshooting common recrystallization problems.

Issue 4: Poor Separation in Column Chromatography

Q: I am using column chromatography to purify my 5-Bromo-6-methyl-3-nitropyridin-2-ol derivative, but the separation of impurities is poor. How can I improve the resolution?

A: Poor separation in column chromatography can be due to several factors related to the stationary phase, mobile phase, and column packing.

  • Mobile Phase Polarity: The polarity of the eluent is crucial. If the separation is poor, try adjusting the solvent ratio. A common mobile phase for pyridine derivatives is a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent (gradient elution) can often improve separation compared to a constant solvent composition (isocratic elution).

  • Peak Tailing: Pyridine derivatives can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A1: While specific impurities depend on the synthetic route, common contaminants can include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Isomeric Products: Bromination and nitration reactions can sometimes yield constitutional isomers. For example, the positions of the bromo, methyl, and nitro groups on the pyridine ring could vary.

  • Over-brominated or Over-nitrated Products: The reaction conditions might be harsh enough to introduce additional bromo or nitro groups onto the pyridine ring.

  • Hydrolysis Products: If water is present during certain reaction steps, hydrolysis of functional groups may occur.

Q2: What is a good starting point for a recrystallization solvent system for 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A2: Based on procedures for structurally similar compounds, a mixed solvent system is a good starting point. Consider the following options for initial small-scale trials:

  • Ethyl acetate / Hexane

  • Ethanol / Water

  • Toluene / Heptane

Q3: What are the key parameters to consider for developing a column chromatography method for purifying 5-Bromo-6-methyl-3-nitropyridin-2-ol derivatives?

A3: The key parameters are:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Mobile Phase Modifier: Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase is often necessary to prevent peak tailing of the basic pyridine compounds.

  • Detection: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

Data Presentation

The following table summarizes purification strategies for compounds structurally related to 5-Bromo-6-methyl-3-nitropyridin-2-ol, which can serve as a starting point for optimization.

CompoundPurification MethodDetailsYieldReference
3-Bromo-4-methyl-5-nitropyridin-2-olWashingThe crude product was washed with water, dried in vacuo, and then stripped with toluene and acetonitrile.91%The Royal Society of Chemistry
5-Bromo-2-methyl-3-nitropyridineExtraction & WashingThe reaction mixture was extracted with methyl tert-butyl ether. The organic phase was dried over anhydrous magnesium sulfate. The crude product was washed with ice water and a small amount of ice methanol.N/AGuidechem[1]
N-[5-Bromo-2-methylpyridine-3-yl]acetamideWashing & DryingThe impure solid was washed with deionized water and dried in an oven.85%MDPI[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 5-Bromo-6-methyl-3-nitropyridin-2-ol Derivatives

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: General Column Chromatography Procedure for 5-Bromo-6-methyl-3-nitropyridin-2-ol Derivatives

  • TLC Analysis: Develop a suitable mobile phase by testing different solvent systems (e.g., varying ratios of hexane/ethyl acetate with 0.5% triethylamine) using TLC. The ideal system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

Optimization

Improving solubility of 5-Bromo-6-methyl-3-nitropyridin-2-ol for assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromo-6...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromo-6-methyl-3-nitropyridin-2-ol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A1: 5-Bromo-6-methyl-3-nitropyridin-2-ol is a heterocyclic organic compound.[1][2] Based on its structure, which includes a pyridine ring, a bromo group, a methyl group, a nitro group, and a hydroxyl group, it is predicted to have low aqueous solubility.[3] Compounds with similar structures often exhibit poor solubility in water due to their crystalline nature and lipophilic characteristics.[4][5]

Q2: What is the recommended solvent for preparing a stock solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A2: For initial stock solution preparation, dimethyl sulfoxide (DMSO) is the recommended solvent.[6][7] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds and is compatible with most in vitro assays at low final concentrations (typically ≤0.5%).[7][8][9]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[6][10] Several strategies can be employed to prevent this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay.

  • Use co-solvents: Incorporating a small percentage of a water-miscible organic solvent (co-solvent) into your aqueous buffer can increase the solubility of your compound.[6][11][12]

  • Adjust the pH: The pyridine moiety in the compound suggests its solubility may be pH-dependent.[6][13][14] Modifying the pH of the assay buffer could improve solubility.

  • Utilize solubilizing excipients: Agents like cyclodextrins or surfactants can be added to the assay buffer to enhance compound solubility.[11][15]

Q4: What are the potential impacts of using solubility-enhancing agents on my assay?

A4: While effective, solubility-enhancing agents can interfere with your assay. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[8][9] Co-solvents may also affect cell viability or enzyme kinetics.[16][17] It is crucial to include proper vehicle controls in your experiments to account for any effects of the solvents or excipients.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not fully dissolve in DMSO for stock solution. The concentration is too high for its solubility in DMSO.Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. If it still doesn't dissolve, lower the stock concentration.[6]
Precipitation observed immediately upon dilution in aqueous buffer. The compound has poor aqueous solubility and is "crashing out."Decrease the final assay concentration. Prepare intermediate dilutions in a mixture of DMSO and aqueous buffer. Consider using co-solvents in the final assay buffer.[10]
Cloudiness or haze forms in the assay plate over time. Slow precipitation or formation of nanoparticles.Use a nephelometer to quantify the cloudiness. This indicates that while initially dissolved, the compound is not stable in the aqueous environment. Employ solubility enhancers like cyclodextrins or surfactants.[6]
Inconsistent results between experiments. Variability in compound solubilization.Ensure a consistent and robust solubilization protocol. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of 5-Bromo-6-methyl-3-nitropyridin-2-ol powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial to 37°C for 10-15 minutes.

  • Sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare your standard aqueous assay buffer.

  • Create several batches of the buffer containing varying concentrations of a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400) (e.g., 1%, 2%, 5% v/v).[6][17]

  • Prepare your DMSO stock solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

  • In separate tubes, add the DMSO stock to each of the co-solvent-containing buffers to achieve the desired final assay concentration. Ensure the final DMSO concentration is consistent across all conditions and below the tolerance level of your assay (e.g., <0.5%).[8]

  • Vortex briefly to mix.

  • Visually inspect for any signs of precipitation.

  • Include a vehicle control for each co-solvent concentration in your assay.

Protocol 3: pH-Dependent Solubility Test
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a small aliquot of the DMSO stock solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol to each buffer to a final concentration.

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation in Assay check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No solubility_enhancement Proceed with solubility enhancement check_concentration->solubility_enhancement Yes validate_assay Validate assay with new buffer conditions (vehicle controls) lower_concentration->validate_assay ph_modification Attempt pH modification of the buffer solubility_enhancement->ph_modification cosolvent Try adding a co-solvent (e.g., EtOH, PEG 400) ph_modification->cosolvent excipients Use solubilizing excipients (e.g., cyclodextrins) cosolvent->excipients excipients->validate_assay end_success Proceed with Assay validate_assay->end_success Successful end_fail Re-evaluate compound or assay validate_assay->end_fail Unsuccessful

Caption: A flowchart for troubleshooting solubility issues.

Signaling_Pathway_Example Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation compound 5-Bromo-6-methyl- 3-nitropyridin-2-ol compound->mek Inhibition

Caption: Example of a signaling pathway for assay development.

References

Troubleshooting

Technical Support Center: 5-Bromo-6-methyl-3-nitropyridin-2-ol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-6-methyl-3-nitropyridin-2-ol. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-6-methyl-3-nitropyridin-2-ol. The information is designed to address potential issues encountered during experimental procedures related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 5-Bromo-6-methyl-3-nitropyridin-2-ol under common experimental conditions?

A1: While specific degradation pathways for 5-Bromo-6-methyl-3-nitropyridin-2-ol are not extensively documented in publicly available literature, based on the degradation of structurally related compounds, several pathways can be anticipated. These include photodegradation, hydrolysis, oxidation, and thermal degradation. Key transformations may involve debromination, reduction of the nitro group, or modification of the pyridine ring.

Q2: How can I assess the stability of 5-Bromo-6-methyl-3-nitropyridin-2-ol in my formulation?

A2: Forced degradation studies are the recommended approach to systematically evaluate the stability of a compound.[1][2] These studies expose the compound to a range of stress conditions, such as heat, light, humidity, and different pH levels, to identify potential degradation products and pathways.[2]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is the most common and effective technique. This allows for the separation and quantification of the parent compound from its degradation products.

Q4: Are there any known safety concerns associated with the degradation products?

A4: The toxicity of the degradation products is generally unknown and would need to be assessed. Degradation of halogenated and nitrated aromatic compounds can sometimes lead to the formation of more toxic byproducts. Therefore, it is crucial to identify and characterize any significant degradants.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Problem Possible Causes Recommended Solutions
Unexpected peaks in HPLC chromatogram Contamination of solvent or glassware. Degradation of the compound due to improper storage (e.g., exposure to light or elevated temperature).Prepare fresh mobile phase and sample solutions. Ensure proper cleaning of all glassware. Store the compound and its solutions protected from light and at a low temperature as a precaution.
Loss of compound during sample preparation Adsorption of the compound onto surfaces (e.g., plasticware, filter membranes). Instability in the sample diluent.Use glassware or low-binding plasticware. Evaluate the compatibility of filter membranes. Assess the short-term stability of the compound in the chosen sample diluent.
Poor peak shape in HPLC Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the compound is in a single ionic form. Reduce the injection volume or sample concentration. Consider a different column stationary phase or the use of mobile phase additives.
Inconsistent results in stability studies Variability in stress conditions (temperature, light intensity). Inadequate control of experimental parameters.Ensure precise control and monitoring of all stress conditions using calibrated equipment. Run experiments in triplicate to assess variability. Include control samples (unstressed) in each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.[3] Run a dark control in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each condition.

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for a forced degradation study.

DegradationPathways cluster_photolytic Photolytic Degradation cluster_reductive Reductive Degradation cluster_hydrolytic Hydrolytic/Oxidative Degradation A 5-Bromo-6-methyl-3-nitropyridin-2-ol B Debrominated Product (6-methyl-3-nitropyridin-2-ol) A->B C-Br cleavage C 5-Bromo-6-methyl-3-nitropyridin-2-ol D Amino Product (5-Bromo-3-amino-6-methylpyridin-2-ol) C->D Nitro group reduction E 5-Bromo-6-methyl-3-nitropyridin-2-ol F Ring-opened Products E->F Ring cleavage

Caption: Potential degradation pathways of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

ExperimentalWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis & Interpretation hplc->data end End: Identify Degradation Products data->end

Caption: Workflow for a forced degradation study.

References

Optimization

Technical Support Center: Purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-6-methyl-3-nitropyridin-2-ol....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A1: Common impurities often include positional isomers formed during the synthesis, such as isomers with the bromo and nitro groups in different positions on the pyridine ring.[1] Unreacted starting materials and byproducts from side reactions during bromination and nitration are also potential impurities.[1][2] The separation of these closely related isomers is often the primary purification challenge.[1]

Q2: What are the recommended storage conditions for purified 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A2: 5-Bromo-6-methyl-3-nitropyridin-2-ol should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.

Q3: What is the general solubility profile of 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A3: While specific solubility data is not extensively available, similar substituted nitropyridinols generally exhibit limited solubility in non-polar solvents and better solubility in polar organic solvents. The presence of the nitro group and the hydroxyl group influences its polarity. The bromine atom may increase its lipophilicity.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent for purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol via common laboratory techniques.

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. However, challenges can arise.

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Potential Cause: The solvent is not polar enough for the 5-Bromo-6-methyl-3-nitropyridin-2-ol molecule.

  • Solution: Select a more polar solvent or a solvent mixture. Ethanol, ethyl acetate, or a mixture of these with a small amount of a less polar co-solvent like hexanes can be effective for similar compounds.[4] Always perform a small-scale test to find the best solvent system.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[1]

  • Solution:

    • Lower the temperature at which crystallization is initiated.

    • Ensure a slower cooling rate.

    • If the solution is too concentrated, add a small amount of the "good" (more dissolving) solvent to the heated mixture.[1]

Problem: No crystals form, even after the solution has cooled completely.

  • Potential Cause: The solution may be too dilute, or crystallization requires initiation.

  • Solution:

    • Induce crystallization: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seed the solution: Add a tiny crystal of the pure compound if available.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an anti-solvent: Slowly add a solvent in which the compound is insoluble (e.g., hexanes or petroleum ether) dropwise to the cooled solution until turbidity appears, then warm slightly until it clarifies and allow to cool slowly.[4]

Column Chromatography

Column chromatography is a powerful technique for separating closely related compounds.

Problem: Poor separation of the desired compound from impurities (overlapping spots on TLC).

  • Potential Cause: The polarity of the mobile phase is not optimal for separating the components. The stationary phase may not be suitable.

  • Solution:

    • Optimize the mobile phase: Experiment with different solvent systems by varying the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to achieve better separation on a TLC plate before running the column.[2][5]

    • Consider a different stationary phase: While silica gel is common, for certain compounds, alumina may provide better separation.[6] A stability test on a small amount of the compound with the chosen stationary phase is advisable to ensure no degradation occurs.[6]

Problem: The compound is not eluting from the column.

  • Potential Cause: The compound is interacting too strongly with the stationary phase (the mobile phase is not polar enough).

  • Solution: Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[1] If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help.

Problem: Tailing of spots on the TLC plate and broad peaks during column chromatography.

  • Potential Cause: The compound may be interacting too strongly with the stationary phase, or the sample is overloaded.[1]

  • Solution:

    • Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape.[1]

    • Ensure the sample is not too concentrated when loaded onto the column.[1]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude 5-Bromo-6-methyl-3-nitropyridin-2-ol by recrystallization.

Materials:

  • Crude 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude 5-Bromo-6-methyl-3-nitropyridin-2-ol in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • If the solution is colored and colored impurities are suspected, allow the solution to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.[1]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.[1]

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Objective: To purify crude 5-Bromo-6-methyl-3-nitropyridin-2-ol by silica gel column chromatography.

Materials:

  • Crude 5-Bromo-6-methyl-3-nitropyridin-2-ol

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Prepare a silica gel slurry in the initial, less polar mobile phase and carefully pack the chromatography column.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Load the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the Column: Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[1]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified 5-Bromo-6-methyl-3-nitropyridin-2-ol.[1]

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (starting suggestion)Rationale
RecrystallizationEthanol/Water or Ethyl Acetate/HexanesProvides a good polarity range to dissolve the compound when hot and allow for crystallization upon cooling.[4]
Column ChromatographyHexane:Ethyl Acetate (gradient from 9:1 to 1:1)Allows for the elution of non-polar impurities first, followed by the more polar desired product. The gradient can be optimized based on TLC analysis.[5]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Product Crude Crude 5-Bromo-6-methyl- 3-nitropyridin-2-ol Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC/HPLC Analysis Recrystallization->TLC ColumnChromatography->TLC Purity Assess Purity TLC->Purity Pure Pure Product Purity->Pure Purity > 98% FurtherPurification Further Purification Needed Purity->FurtherPurification Purity < 98% FurtherPurification->ColumnChromatography

Caption: General workflow for the purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoDissolve Compound Does Not Dissolve Issue->NoDissolve Yes OilingOut Compound Oils Out Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals Yes Success Successful Crystallization Issue->Success No Solution1 Select more polar solvent or solvent mixture NoDissolve->Solution1 Solution2 Lower cooling rate Add more 'good' solvent OilingOut->Solution2 Solution3 Scratch flask Seed with crystal Reduce solvent volume NoCrystals->Solution3

Caption: Troubleshooting logic for recrystallization issues.

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Peaks in the Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting assistance for researchers encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance for researchers encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of synthesized 5-Bromo-6-methyl-3-nitropyridin-2-ol. This guide is presented in a question-and-answer format to directly address common issues observed during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of the final product shows more peaks than expected for 5-Bromo-6-methyl-3-nitropyridin-2-ol. What could be the reason?

A1: The presence of unexpected peaks in the 1H NMR spectrum can be attributed to several factors:

  • Tautomerism: 2-Hydroxypyridines, such as the target molecule, exist in equilibrium with their corresponding pyridin-2-one tautomers. In solution, the pyridin-2-one form, 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one , is often the predominant or even exclusive species. The presence of both tautomers would result in two sets of peaks.

  • Impurities from Starting Materials: Unreacted starting materials, such as 6-methylpyridin-2-ol, can contribute their own signals to the spectrum.

  • Side Products: The nitration and bromination steps can lead to the formation of positional isomers. For example, nitration of 6-methylpyridin-2-ol could potentially yield 6-methyl-5-nitropyridin-2-ol in addition to the desired 3-nitro isomer. Similarly, bromination may occur at different positions on the pyridine ring.

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., DMSO, chloroform, ethyl acetate) are common sources of extra peaks.

Q2: What are the expected 1H and 13C NMR chemical shifts for 5-Bromo-6-methyl-3-nitropyridin-2-one?

Table 1: Predicted NMR Chemical Shifts for 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one

AssignmentPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C4-H8.0 - 8.5110 - 120
N-H11.0 - 13.0 (broad)-
C6-CH32.3 - 2.615 - 20
C2=O-155 - 165
C3-NO2-140 - 150
C4-110 - 120
C5-Br-100 - 110
C6-145 - 155

Note: These are estimated values and may vary depending on the solvent and concentration.

Q3: I suspect the presence of positional isomers. What are the likely structures and how would their NMR spectra differ?

A3: A common side product during the nitration of 6-methylpyridin-2-ol is the 5-nitro isomer. If bromination is performed on 6-methyl-3-nitropyridin-2-ol, bromination at the 3-position is also a possibility, though less likely due to steric hindrance.

  • 3-Bromo-6-methyl-5-nitropyridin-2-ol/one: In this isomer, the single aromatic proton would likely be shifted to a different extent compared to the target molecule due to the change in the electronic environment.

  • 5-Bromo-6-methyl-5-nitropyridin-2-ol/one (if nitration follows bromination): The formation of this di-substituted product at the same carbon is unlikely.

The key to distinguishing isomers is often the chemical shift and coupling pattern of the aromatic protons in the 1H NMR spectrum.

Troubleshooting Guide

This guide will walk you through the steps to identify the source of unexpected NMR peaks.

Troubleshooting_NMR start Unexpected NMR Peaks Observed check_tautomerism Consider Tautomerism (Pyridinol vs. Pyridone) start->check_tautomerism check_impurities Analyze for Impurities start->check_impurities check_isomers Investigate Positional Isomers start->check_isomers purification Purification Required check_tautomerism->purification check_impurities->purification check_isomers->purification recrystallization Recrystallization purification->recrystallization If crystalline solid column_chromatography Column Chromatography purification->column_chromatography If oil or mixture characterization Re-characterize Purified Product recrystallization->characterization column_chromatography->characterization end Problem Solved characterization->end

Step 1: Re-evaluate the Expected Spectrum - Tautomerism

  • Question: Have you considered the pyridin-2-one tautomer?

  • Action: The predominant species in solution is likely 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one . Your spectrum should be compared against the expected signals for this tautomer (see Table 1). A broad peak in the downfield region (11-13 ppm) could indicate the N-H proton of the pyridone.

Step 2: Scrutinize for Common Impurities

  • Question: Could there be residual starting materials or solvents?

  • Action:

    • Starting Materials: Compare your spectrum with the known NMR spectra of your starting materials (e.g., 6-methylpyridin-2-ol).

    • Solvents: Identify common solvent peaks (e.g., DMSO-d5 at ~2.50 ppm, H2O at ~3.33 ppm in DMSO-d6; CHCl3 at ~7.26 ppm).

Step 3: Investigate the Possibility of Isomeric Byproducts

  • Question: Could positional isomers have formed during nitration or bromination?

  • Action:

    • Nitration Isomers: The nitration of 6-methylpyridin-2-ol can potentially yield the 5-nitro isomer alongside the desired 3-nitro product.

    • Bromination Isomers: Depending on the reaction sequence, bromination could potentially occur at a different position.

    • Analysis: Carefully analyze the aromatic region of your 1H NMR. The number of signals, their chemical shifts, and their coupling constants can help differentiate between isomers.

Step 4: Purification and Re-analysis

  • Question: Is your product sufficiently pure?

  • Action: If impurities or isomers are suspected, further purification is necessary.

Experimental Protocols

Protocol 1: Recrystallization for Purification

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Acquire a new NMR spectrum of the purified crystals.

Protocol 2: Column Chromatography for Purification

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis of the crude product.

  • Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and evaporate the solvent. Acquire a new NMR spectrum of the purified product.

Signaling Pathways and Structural Relationships

Synthesis_and_Side_Products cluster_synthesis Synthetic Pathway cluster_side_products Potential Side Products 6-methylpyridin-2-ol 6-methylpyridin-2-ol 6-methyl-3-nitropyridin-2-ol 6-methyl-3-nitropyridin-2-ol 6-methylpyridin-2-ol->6-methyl-3-nitropyridin-2-ol Nitration 6-methyl-5-nitropyridin-2-ol 6-methyl-5-nitropyridin-2-ol (Nitration Isomer) 6-methylpyridin-2-ol->6-methyl-5-nitropyridin-2-ol Side Reaction 5-Bromo-6-methyl-3-nitropyridin-2-ol 5-Bromo-6-methyl-3-nitropyridin-2-ol (Target Molecule) 6-methyl-3-nitropyridin-2-ol->5-Bromo-6-methyl-3-nitropyridin-2-ol Bromination 3-Bromo-6-methyl-5-nitropyridin-2-ol 3-Bromo-6-methyl-5-nitropyridin-2-ol (Bromination Isomer) 6-methyl-5-nitropyridin-2-ol->3-Bromo-6-methyl-5-nitropyridin-2-ol Further Reaction

By systematically following this guide, researchers can effectively troubleshoot unexpected NMR peaks, leading to the successful synthesis and characterization of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Optimization

Technical Support Center: Reaction Monitoring for 5-Bromo-6-methyl-3-nitropyridin-2-ol

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-ol using Thin-Layer Chromatography (TLC) and Liqu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-ol using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of monitoring my reaction? A1: Reaction monitoring is crucial to determine the optimal reaction time, ensure the consumption of the starting material, and confirm the formation of the desired product.[1][2] It helps in optimizing reaction conditions and preventing the formation of unwanted byproducts.

Q2: Which technique, TLC or LC-MS, should I choose for monitoring? A2: The choice depends on your specific needs.

  • TLC is a rapid, simple, and cost-effective method for qualitative analysis, ideal for quick checks of reaction progress at the bench.[2][3]

  • LC-MS provides both separation (like TLC but with higher resolution) and mass information. It is a powerful tool for confirming the identity of the product, identifying byproducts, and obtaining semi-quantitative data.[4][5] It is particularly useful when dealing with complex reaction mixtures or when the product's identity needs to be confirmed unambiguously.

Q3: How do I select an appropriate solvent system (eluent) for TLC? A3: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8.[6] Start with a common mixture like ethyl acetate/hexanes for non-polar to moderately polar compounds.[2][7] For polar pyridinol derivatives, you may need a more polar system, such as dichloromethane/methanol.[6][8] Run several trials with different solvent ratios to find the optimal separation.

Q4: My compound contains both a bromine and a nitro group. How will this affect LC-MS analysis? A4: The bromine atom is a key feature for mass spectrometry. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, any bromine-containing compound will show a characteristic isotopic pattern in the mass spectrum with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks). This signature is a powerful tool for identifying your starting material and any bromine-containing products or intermediates.[9][10]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol describes the general procedure for monitoring a reaction, such as a Suzuki coupling, where 5-Bromo-6-methyl-3-nitropyridin-2-ol is the starting material (SM).

  • Preparation:

    • Prepare a TLC developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors and cover it.[2]

    • Prepare dilute solutions (~1 mg/mL) of your starting material (co-spot) and the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Using a capillary tube, spot the starting material solution on the left of the baseline, the reaction mixture in the center, and a "co-spot" (both SM and reaction mixture spotted on the same point) on the right.

  • Development:

    • Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to air dry.

    • Visualize the spots under a UV lamp (254 nm is often effective for aromatic compounds). Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[7]

    • Reaction completion is indicated by the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer).

    • Dilute the aliquot significantly with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can contaminate the instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrument Setup (Example Parameters):

    • LC Method: Use a C18 reverse-phase column. A typical gradient might be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over several minutes.

    • MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500). Use an electrospray ionization (ESI) source, often in positive ion mode for pyridine compounds.[4]

  • Analysis:

    • Inject the prepared sample.

    • Monitor the total ion chromatogram (TIC) for peaks corresponding to your starting material and expected product.

    • Extract the mass spectra for the relevant peaks. Confirm the presence of the expected molecular ions ([M+H]+). For 5-Bromo-6-methyl-3-nitropyridin-2-ol, look for the characteristic 1:1 isotopic pattern for bromine.

    • Track the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Quantitative Data Summary

The following tables provide representative data for monitoring a hypothetical reaction where 5-Bromo-6-methyl-3-nitropyridin-2-ol is converted to a product.

Table 1: Example TLC Rf Values in Different Solvent Systems

CompoundEluent System (v/v)Rf Value
Starting Material 30% Ethyl Acetate / 70% Hexanes0.45
(5-Bromo-6-methyl-3-nitropyridin-2-ol)5% Methanol / 95% Dichloromethane0.60
Example Product 30% Ethyl Acetate / 70% Hexanes0.30
(e.g., Suzuki product)5% Methanol / 95% Dichloromethane0.40

Table 2: Expected m/z Values for LC-MS Analysis (Positive ESI Mode)

CompoundMolecular FormulaExact MassExpected [M+H]+ (m/z)
Starting Material C₆H₅BrN₂O₃231.95232.96 / 234.96 (Br isotopes)
Potential Side Product C₆H₆N₂O₃154.04155.05
(De-brominated SM)
Example Product C₁₂H₁₀N₂O₃230.07231.08
(Phenyl-substituted product)

Visual Guides and Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_tlc TLC Monitoring cluster_lcms LC-MS Monitoring start 1. Set up Reaction react 2. Run Reaction under Defined Conditions start->react sample 3. Take Aliquot at Time (t) react->sample tlc_prep 4a. Prepare & Spot TLC Plate (SM, Rxn Mixture, Co-spot) sample->tlc_prep lcms_prep 4b. Dilute & Filter Aliquot sample->lcms_prep tlc_dev 5a. Develop & Visualize tlc_prep->tlc_dev tlc_analyze 6a. Analyze Rf Values tlc_dev->tlc_analyze decision Reaction Complete? tlc_analyze->decision lcms_run 5b. Inject into LC-MS lcms_prep->lcms_run lcms_analyze 6b. Analyze Chromatogram & Mass Spectra lcms_run->lcms_analyze lcms_analyze->decision end Work-up Reaction decision->end Yes continue_react Continue Reaction decision->continue_react No continue_react->sample  Take new aliquot at t+1

Caption: General workflow for reaction monitoring using TLC or LC-MS.

Troubleshooting Guides

TLC Troubleshooting

Q: My spots are streaking up the TLC plate. What should I do? A: Streaking can be caused by several factors:

  • Sample Overload: Your sample is too concentrated. Try diluting it further before spotting.

  • Compound Polarity: The compound may be too polar for the chosen solvent system and is interacting very strongly with the silica gel. Try adding a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to your eluent.[6]

  • Insoluble Material: The sample may not be fully dissolved. Ensure your sample is completely solubilized before spotting.

Q: My spots didn't move from the baseline (Rf ≈ 0). What does this mean? A: This indicates your eluent is not polar enough to move the compounds off the silica gel. You need to increase the polarity of your solvent system. For an ethyl acetate/hexanes mixture, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.

Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this? A: This means your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. You need to decrease the eluent's polarity. For an ethyl acetate/hexanes mixture, increase the proportion of hexanes.

TLC_Troubleshooting start Start: Analyze TLC Plate problem What is the issue? start->problem streaking Spots are streaking problem->streaking Streaking no_move Spots at baseline (Rf ≈ 0) problem->no_move No Movement at_top Spots at solvent front (Rf ≈ 1) problem->at_top Too High poor_sep Spots are not well separated problem->poor_sep Poor Separation sol_streaking Solution: 1. Dilute sample. 2. Add polar modifier to eluent (e.g., MeOH, AcOH). streaking->sol_streaking sol_no_move Solution: Increase eluent polarity. (e.g., more EtOAc or MeOH). no_move->sol_no_move sol_at_top Solution: Decrease eluent polarity. (e.g., more Hexanes). at_top->sol_at_top sol_poor_sep Solution: Try a different solvent system or adjust ratios slowly. poor_sep->sol_poor_sep

Caption: Decision tree for troubleshooting common TLC analysis issues.

LC-MS Troubleshooting

Q: I don't see a peak for my compound in the chromatogram. A: This could be due to:

  • Concentration Issues: The sample may be too dilute. Try injecting a more concentrated sample.

  • Ionization Problems: Your compound may not be ionizing well under the current conditions. If you are using ESI positive mode, try ESI negative mode, or vice versa. Also, ensure the mobile phase is compatible with good ionization (e.g., contains a proton source like formic acid for positive mode).

  • Retention Issues: The compound may be eluting at the very beginning (void volume) or not eluting from the column at all. Adjust your LC gradient accordingly.

Q: I see a peak, but the mass is wrong. A: Check for common adducts. In addition to the protonated molecule [M+H]+, you might see adducts with sodium [M+Na]+, potassium [M+K]+, or solvent molecules like acetonitrile [M+ACN+H]+. Calculate the expected masses for these common adducts to see if they match your observed peak.

Q: My peak is very broad. A: Broad peaks can result from several issues:

  • Poor Chromatography: The mobile phase may not be optimal for your compound. Try adjusting the gradient or changing the organic modifier.

  • Column Overload: You may be injecting too much sample. Try diluting your sample further.

  • Secondary Interactions: The compound may be interacting with active sites on the column. Adding a small amount of a modifier like formic acid can sometimes improve peak shape.

References

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-6-methyl-3-nitropyridin-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction (e.g., hydrogenation, cross-coupling) with 5-Bromo-6-methyl-3-nitropyridin-2-ol is sluggish or has stalled. What are the potential causes?

A1: A stalled or incomplete reaction is frequently a result of catalyst deactivation. The primary reasons include:

  • Catalyst Poisoning: Impurities in the starting material, solvents, or gaseous reagents can poison the catalyst. For common catalysts like Palladium (Pd) or Nickel (Ni), sulfur and certain nitrogen-containing compounds are potent poisons.[1]

  • Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low for the desired transformation, or the catalyst may have lost activity due to improper storage or handling.

  • Poor Mass Transfer: Inefficient stirring or inadequate pressure of a gaseous reactant (like H2 in hydrogenations) can limit the interaction between the substrate, catalyst, and other reagents.

  • Product Inhibition: The reaction product itself can sometimes bind to the catalyst's active sites, competitively inhibiting the reaction as the product concentration increases.[1]

Q2: What are the most likely catalyst poisons in a reaction involving 5-Bromo-6-methyl-3-nitropyridin-2-ol?

A2: Given the structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol and common synthetic routes, potential poisons include:

  • Sulfur Compounds: Thioethers, thiols, and sulfoxides are common and potent poisons for palladium and nickel catalysts, often originating from starting materials or reagents.[1]

  • Nitrogen-Containing Impurities: While the nitro group is the intended reactant in a hydrogenation, other nitrogen heterocycles or certain amine impurities can act as catalyst poisons by strongly adsorbing to the metal surface.[1][2][3]

  • Halide Ions: Although the bromo-substituent is part of the molecule, excess halide ions in the reaction mixture can negatively impact catalyst activity.[1]

  • Carbon Monoxide: If using hydrogen gas from a source contaminated with CO, it can act as a strong poison for many transition metal catalysts.[1]

Q3: Can the starting material, 5-Bromo-6-methyl-3-nitropyridin-2-ol, or its product poison the catalyst?

A3: Yes, this is possible. The pyridine nitrogen in the starting material and the resulting amino-pyridine product can coordinate to the metal center of the catalyst. This is a form of competitive inhibition or, in stronger binding cases, poisoning. The strength of this interaction can depend on the specific catalyst and reaction conditions.

Q4: How can I detect if my catalyst is poisoned?

A4: Detecting catalyst poisoning can be achieved through several methods:

  • Reaction Monitoring: A noticeable decrease in reaction rate or a complete halt of the reaction is the most immediate indicator.[4]

  • Visual Inspection: In some cases of severe poisoning or fouling, a change in the catalyst's appearance (e.g., color change, clumping) may be visible.

  • Analytical Techniques: For a more in-depth analysis, techniques like Inductively Coupled Plasma (ICP) can detect elemental poisons on the catalyst surface.[4] Spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst surface and identify adsorbed poisons.[5][6]

Troubleshooting Guide

If you suspect catalyst poisoning in your reaction with 5-Bromo-6-methyl-3-nitropyridin-2-ol, follow these troubleshooting steps.

Problem: Reaction is slow or incomplete.

Potential Cause & Solution

Potential Cause Troubleshooting Step Experimental Protocol
Impure Starting Material or Reagents Purify the starting material (5-Bromo-6-methyl-3-nitropyridin-2-ol) and solvents.Purification of Starting Material: Recrystallize the 5-Bromo-6-methyl-3-nitropyridin-2-ol from a suitable solvent system (e.g., ethanol/water) to remove impurities. Solvent Purification: Use freshly distilled or commercially available anhydrous/degassed solvents.
Catalyst Poisoning by Sulfur or Nitrogen Impurities Use a sacrificial agent or a guard bed to trap poisons before they reach the catalyst.Use of a Guard Bed: Pack a small column with a suitable adsorbent material (e.g., activated carbon, alumina) and pass the solution of the starting material through it before adding the catalyst.
Inherent Inhibition by the Pyridine Moiety Increase the catalyst loading or switch to a more robust catalyst.Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate. Catalyst Screening: Test alternative catalysts. For hydrogenation, consider different supports (e.g., Pd/C, Pd/Al2O3, Raney Ni) or different metals (e.g., Pt, Rh).
Product Inhibition If feasible, perform the reaction under conditions where the product is removed as it is formed (e.g., precipitation, extraction).This is highly dependent on the specific reaction and product properties.
Problem: Catalyst appears discolored or aggregated.

Potential Cause & Solution

Potential Cause Troubleshooting Step Experimental Protocol
Coking or Fouling This occurs when carbonaceous material deposits on the catalyst surface.Catalyst Regeneration (if applicable): For some catalysts, controlled oxidation can burn off carbon deposits. Caution: This is a specialized procedure and should be performed with care.
Sintering High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.Optimize Reaction Temperature: Lower the reaction temperature and monitor the effect on both reaction rate and catalyst stability.

Catalyst Poisoning Workflow

The following diagram illustrates a logical workflow for troubleshooting catalyst poisoning in reactions with 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Start Reaction with 5-Bromo-6-methyl-3-nitropyridin-2-ol is Stalled/Slow Check_Purity 1. Assess Purity of Starting Materials and Reagents Start->Check_Purity Is_Pure Are they pure? Check_Purity->Is_Pure Purify Purify Starting Material/Reagents (Recrystallization, Distillation) Is_Pure->Purify No Check_Catalyst 2. Evaluate Catalyst and Reaction Conditions Is_Pure->Check_Catalyst Yes Purify->Check_Catalyst Inhibition Is inhibition by pyridine moiety suspected? Check_Catalyst->Inhibition Increase_Catalyst Increase Catalyst Loading or Screen Different Catalysts Inhibition->Increase_Catalyst Yes Analyze_Catalyst 3. Analyze Spent Catalyst for Poisons Inhibition->Analyze_Catalyst No End Reaction Optimized Increase_Catalyst->End Poison_Detected Poison Detected? Analyze_Catalyst->Poison_Detected Guard_Bed Implement Guard Bed or Scavenger Poison_Detected->Guard_Bed Yes Regenerate Attempt Catalyst Regeneration (if applicable) Poison_Detected->Regenerate No, but catalyst inactive Guard_Bed->End Regenerate->End

Caption: Troubleshooting workflow for catalyst poisoning.

Potential Catalyst Poisons and Their Sources

The following table summarizes common catalyst poisons relevant to reactions with 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Poison Potential Source Affected Catalysts Severity
Sulfur Compounds (R-S-R, R-SH) Impurities in starting materials or reagents.Pd, Pt, Ni, RhHigh
Nitrogen Heterocycles Starting material, product, or impurities.Pd, Pt, NiModerate to High
Amines Product, impurities.Pd, Pt, NiModerate
Halides (Cl-, Br-, I-) Byproducts, impurities in salts.Pd, PtModerate
Carbon Monoxide (CO) Impurity in hydrogen gas.Pd, Pt, Ni, RhHigh

Experimental Protocols

Protocol 1: Purification of 5-Bromo-6-methyl-3-nitropyridin-2-ol by Recrystallization
  • Dissolution: Dissolve the crude 5-Bromo-6-methyl-3-nitropyridin-2-ol in a minimal amount of a hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Procedure for Hydrogenation with Pd/C
  • Setup: To a hydrogenation vessel, add 5-Bromo-6-methyl-3-nitropyridin-2-ol and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 wt% on carbon) under the inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).

  • Reaction: Stir the mixture vigorously at the desired temperature until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).

  • Workup: Depressurize the vessel, purge with inert gas, and filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the product.

Signaling Pathway of Catalyst Deactivation

The diagram below illustrates the pathways through which a catalyst can become deactivated.

Active_Catalyst Active Catalyst Site Poisoning Chemical Poisoning (Strong Adsorption) Active_Catalyst->Poisoning Fouling Fouling (Physical Blockage) Active_Catalyst->Fouling Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering Poison Poison (e.g., Sulfur, CO) Poison->Poisoning Foulant Foulant (e.g., Carbon Deposits) Foulant->Fouling High_Temp High Temperature High_Temp->Sintering Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Mechanisms of catalyst deactivation.

References

Reference Data & Comparative Studies

Validation

Unveiling the Structural Nuances of 5-Bromo-6-methyl-3-nitropyridin-2-ol Derivatives: A Comparative Analysis

For researchers and professionals in the field of drug development, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the structural elucidation of 5-Bromo-6-m...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the structural elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its closely related derivatives. By examining experimental data from various analytical techniques, this document aims to offer a comprehensive resource for scientists working with this class of compounds.

Spectroscopic and Structural Data Comparison

The definitive structure of a molecule is often pieced together from a variety of spectroscopic and analytical data. Below is a comparison of available data for 5-Bromo-6-methyl-3-nitropyridin-2-ol and its amino analogue, which can serve as a reference for researchers synthesizing or working with similar derivatives.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaAdductPredicted m/z
5-Bromo-6-methyl-3-nitropyridin-2-olC6H5BrN2O3[M+H]+232.95563
[M+Na]+254.93757
[M-H]-230.94107
5-Bromo-6-methyl-3-nitropyridin-2-amineC6H6BrN3O2--

Predicted data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is sourced from PubChem.[1]

Table 2: Acknowledged ¹H NMR Chemical Shifts (δ) of a Related Derivative

CompoundSolventH-4 (s)H-α (d)H-β (d)CH3 (s)NH2 (br s)
Methyl-3-bromo-4-(2-dimethylaminovinyl)-5-nitropicolinateCDCl38.517.10-7.135.30-5.333.983.01 (N(CH3)2)

Note: The table above presents data for a related derivative due to the absence of specific experimental data for the target compound. This data is from a synthetic procedure for Methyl-3-bromo-4-(2-dimethylaminovinyl)-5-nitropicolinate.[2]

Experimental Protocols for Structural Confirmation

Accurate structural elucidation relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for key analytical techniques.

Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol (Analogue)

A procedure for a closely related analogue, 3-bromo-4-methyl-5-nitropyridin-2-ol, provides a foundational method that can be adapted for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Procedure:

  • Suspend 4-Methyl-5-nitropyridin-2-ol in acetic acid.

  • Add bromine dropwise to the suspension over a period of 1.5 hours.

  • Stir the mixture for 5 minutes.

  • Pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Filter the resulting suspension to collect the precipitate.

  • Wash the residue with water.

  • Dry the product in vacuo and further strip with toluene and acetonitrile to yield the final product as a yellow solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Typical parameters include a spectral width of 0-220 ppm, and may require a larger number of scans and a longer relaxation delay compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition (Electrospray Ionization - ESI):

  • Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Potential Antimicrobial Mechanism of Action

Nitroaromatic compounds, including nitropyridine derivatives, are known to exhibit antimicrobial properties.[3] A generally accepted mechanism involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components.

antimicrobial_mechanism cluster_cell Bacterial Cell Compound Nitropyridine Derivative Nitroreductase Nitroreductase (Bacterial Enzyme) Compound->Nitroreductase enters cell & interacts with ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies reduces nitro group CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage induces CellDeath Cell Death CellularDamage->CellDeath leads to

Caption: Proposed antimicrobial mechanism of nitropyridine derivatives.

The above diagram illustrates the proposed pathway where a nitropyridine derivative enters a bacterial cell and is subsequently reduced by bacterial nitroreductases. This process generates reactive nitrogen species, which can cause widespread damage to vital cellular components, ultimately leading to cell death.

References

Comparative

Reactivity Showdown: 5-Bromo-6-methyl-3-nitropyridin-2-ol vs. 5-chloro-6-methyl-3-nitropyridin-2-ol

A comparative guide for researchers and drug development professionals. In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount for the efficient synthes...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount for the efficient synthesis of novel compounds. The halogenated 6-methyl-3-nitropyridin-2-ol scaffold serves as a versatile intermediate for the introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its chloro-analogue, 5-chloro-6-methyl-3-nitropyridin-2-ol, in two key classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

While direct, head-to-head quantitative kinetic studies for these specific molecules are not extensively available in public literature, a robust comparison can be drawn from established chemical principles and experimental data from analogous systems. The primary differentiator in the reactivity of these two compounds lies in the nature of the carbon-halogen bond.

At a Glance: Key Reactivity Differences

Feature5-Bromo-6-methyl-3-nitropyridin-2-ol5-chloro-6-methyl-3-nitropyridin-2-ol
Nucleophilic Aromatic Substitution (SNAr) Generally more reactive due to the better leaving group ability of bromide.Less reactive compared to the bromo-derivative.
Palladium-Catalyzed Cross-Coupling Significantly more reactive, often requiring milder reaction conditions.Less reactive, may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts).
Bond Strength (C-X) Weaker C-Br bond.Stronger C-Cl bond.
Leaving Group Ability Bromide is a better leaving group.Chloride is a poorer leaving group compared to bromide.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for the introduction of heteroatom nucleophiles onto the pyridin-2-ol core. The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile to form a Meisenheimer complex being the rate-determining step.

The general consensus in organic chemistry is that for SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative halogen's ability to polarize the carbon-halogen bond, making the carbon atom more electrophilic. However, the stability of the intermediate and the facility of leaving group departure also play crucial roles. In many heterocyclic systems, the carbon-bromine bond is sufficiently weak to make the bromo-derivative significantly more reactive than its chloro counterpart. For analogous 5-halopyrimidines, the bromo derivative is expected to be substantially more reactive than the chloro derivative in SNAr reactions.[1]

Expected Reactivity Trend in SNAr: 5-Bromo-6-methyl-3-nitropyridin-2-ol > 5-chloro-6-methyl-3-nitropyridin-2-ol

This enhanced reactivity of the bromo-compound can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times.

Caption: Generalized mechanism for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order of aryl halides is well-established and follows the trend: I > Br > OTf >> Cl. This order is primarily dictated by the rate of the initial oxidative addition step to the palladium(0) catalyst. The weaker carbon-bromine bond in 5-bromo-6-methyl-3-nitropyridin-2-ol facilitates a more rapid oxidative addition compared to the stronger carbon-chlorine bond in the chloro-analogue.

Expected Reactivity Trend in Suzuki Coupling: 5-Bromo-6-methyl-3-nitropyridin-2-ol >> 5-chloro-6-methyl-3-nitropyridin-2-ol

This significant difference in reactivity makes the bromo-derivative the substrate of choice for cross-coupling reactions, especially when milder conditions are required to tolerate sensitive functional groups elsewhere in the molecule.

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Oxidative Adduct Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-X 5-Halo-6-methyl-3-nitropyridin-2-ol Ar-X->Ar-Pd(II)-X Ar-Pd(II)-R Transmetalation Complex Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation R-B(OH)₂ Boronic Acid R-B(OH)₂->Ar-Pd(II)-R Base Base Base->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparative study of 5-bromo- and 5-chloro-6-methyl-3-nitropyridin-2-ol.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction with a generic amine nucleophile.

Materials:

  • 5-Halo-6-methyl-3-nitropyridin-2-ol (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 5-halo-6-methyl-3-nitropyridin-2-ol and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Workflow start Start reactants Combine Halopyridinol, Base, and Solvent start->reactants inert Inert Atmosphere (Ar or N₂) reactants->inert add_nu Add Nucleophile inert->add_nu heat Heat to Desired Temperature add_nu->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for SNAr reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling with an arylboronic acid.

Materials:

  • 5-Halo-6-methyl-3-nitropyridin-2-ol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 5-halo-6-methyl-3-nitropyridin-2-ol, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between 5-bromo-6-methyl-3-nitropyridin-2-ol and 5-chloro-6-methyl-3-nitropyridin-2-ol will largely depend on the specific transformation being performed. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the unequivocally superior choice due to its significantly higher reactivity, which often translates to higher yields and the need for milder reaction conditions. In the case of nucleophilic aromatic substitution, while the bromo-analogue is generally expected to be more reactive, the difference may be less pronounced. For cost-sensitive applications or when a lower reactivity is desired to achieve selectivity in multifunctional molecules, the chloro-derivative may be a viable alternative. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

Validation

A Comparative Guide to Catalysts for Reactions of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For researchers, scientists, and professionals in drug development, the strategic functionalization of substituted pyridinols is a crucial step in the synthesis of novel chemical entities. 5-Bromo-6-methyl-3-nitropyridin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of substituted pyridinols is a crucial step in the synthesis of novel chemical entities. 5-Bromo-6-methyl-3-nitropyridin-2-ol, a highly functionalized pyridine derivative, offers a versatile scaffold for the introduction of diverse molecular fragments. The selection of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and yield in cross-coupling reactions involving this substrate.

This guide provides a comparative analysis of various catalytic systems for two of the most powerful and widely used cross-coupling reactions applicable to 5-Bromo-6-methyl-3-nitropyridin-2-ol: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While direct comparative studies on this specific molecule are limited in published literature, this guide draws upon experimental data from structurally analogous brominated pyridines to provide a reliable framework for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: A Comparative Overview of Palladium and Nickel Catalysts

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of catalyst and ligand is critical, especially for electron-rich and potentially coordinating substrates like pyridinol derivatives.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of structurally similar 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)Reference
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1]
4-Methylphenylboronic acid82[1]
4-Methoxyphenylboronic acid88[1]
4-Chlorophenylboronic acid78[1]
4-Fluorophenylboronic acid80[1]
System 2: Modern Bulky Phosphine Ligands
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane(Generic)95[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O(Generic)Expected High[3]
System 3: Nickel-Based Catalyst
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol(Generic)85-95[2]

Key Observations:

  • Traditional Palladium Catalysts: Pd(PPh₃)₄ remains a reliable and widely accessible catalyst, providing good to excellent yields with a range of arylboronic acids[1].

  • Modern Palladium Catalysts: Systems employing bulky, electron-rich phosphine ligands like dppf and SPhos often exhibit higher catalytic activity, allowing for lower catalyst loadings and shorter reaction times[2][3].

  • Nickel Catalysts: Nickel-based systems are emerging as a cost-effective and more sustainable alternative to palladium, demonstrating comparable, and in some cases superior, efficacy[2].

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is adapted from procedures for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives[1][3].

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Nickel catalyst

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine 5-Bromo-6-methyl-3-nitropyridin-2-ol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the palladium or nickel catalyst.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - 5-Bromo-6-methyl-3-nitropyridin-2-ol - Arylboronic Acid - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Evacuate & Backfill) B->C D Add Catalyst C->D E Heat and Stir (85-95 °C, 12-16 h) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Comparative Overview of Catalytic Systems

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is particularly crucial for achieving high yields in the amination of bromopyridines.

Catalyst Performance Comparison

The following table summarizes representative conditions for the Buchwald-Hartwig amination of the structurally similar 2-Amino-5-bromo-4-methylpyridine with various amines.

Amine TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)YieldReference
Primary Aliphatic Amines
n-HexylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4 eq)Toluene1006-18Good[4]
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0 eq)t-BuOH9012Moderate to Good[4]
Secondary Aliphatic Amines
MorpholinePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.5 eq)Toluene8012High[4]
PiperidinePd₂(dba)₃ (2)(±)-BINAP (3)NaOtBu (1.4 eq)Toluene1001682[5]
Primary Arylamines
AnilinePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (1.4 eq)Toluene100-11012-24High[6]

Key Observations:

  • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, and BINAP are highly effective in promoting the amination of bromopyridines[4][5][6].

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent and substrate-specific. Strong bases like NaOtBu and LiHMDS are commonly used, often in ethereal or aromatic solvents[4][5][6].

  • Catalyst Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ are effective when paired with an appropriate ligand[4][5][6].

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established procedures for the amination of bromopyridine derivatives[4][6].

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-ol (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add 5-Bromo-6-methyl-3-nitropyridin-2-ol and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Alternative Catalytic System: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions[7][8].

Potential Advantages:

  • Cost-Effectiveness: Copper is significantly more earth-abundant and less expensive than palladium.

  • Alternative Reactivity: It can be a viable alternative for substrates that are challenging for palladium-catalyzed systems.

A typical Ullmann-type reaction would involve heating the aryl halide with the nucleophile in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or DMSO[7].

Conclusion

The selection of an optimal catalytic system for the functionalization of 5-Bromo-6-methyl-3-nitropyridin-2-ol is a critical decision that will significantly impact the efficiency and success of the synthesis. For Suzuki-Miyaura couplings, traditional palladium catalysts like Pd(PPh₃)₄ offer reliability, while modern systems with bulky phosphine ligands or nickel-based catalysts can provide enhanced activity and sustainability. For Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields. The provided protocols and comparative data, derived from closely related structures, serve as a robust starting point for researchers to develop an optimized and efficient synthesis of novel derivatives of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

References

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that influences the quality, safety, and efficacy of the final active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The content is supported by a detailed, proposed experimental protocol for a validated HPLC method, presented alongside comparative data with alternative methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a vast range of pharmaceutical compounds, including polar aromatic compounds like 5-Bromo-6-methyl-3-nitropyridin-2-ol. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Proposed HPLC Method Parameters

A robust HPLC method for the purity determination of 5-Bromo-6-methyl-3-nitropyridin-2-ol can be established using the following parameters, derived from methodologies for similar nitropyridine derivatives.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
HPLC Method Validation Workflow

The validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. The logical workflow for this validation process is illustrated below.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Initial Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report SystemSuitability->Report Implementation Routine Use Report->Implementation

Caption: Logical workflow for HPLC method validation.

Comparison of Analytical Techniques

While HPLC is the predominant technique, other methods offer alternative approaches for purity assessment. The following tables compare HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

HPLC vs. UPLC

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns and higher operating pressures.

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time Longer (e.g., 20-30 minutes)Significantly shorter (e.g., < 10 minutes)Higher throughput, faster method development.[1]
Resolution GoodHigher, leading to better separation of impuritiesMore accurate impurity profiling and quantification.[1][2]
Sensitivity GoodHigher, due to sharper and narrower peaksImproved detection and quantification of trace impurities.[2]
Solvent Consumption HigherLower per analysisReduced operational costs and environmental impact.[1][3]
System Backpressure LowerSignificantly higherRequires specialized instrumentation.[1]
HPLC vs. GC and CE

GC and CE are alternative separation techniques with different principles of operation.

TechniquePrincipleAdvantages for 5-Bromo-6-methyl-3-nitropyridin-2-olDisadvantages for 5-Bromo-6-methyl-3-nitropyridin-2-ol
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile impurities.The analyte has low volatility and may require derivatization, adding complexity. It may also be thermally labile.
Capillary Electrophoresis (CE) Separation of ions in an electric field.High separation efficiency, low sample and reagent consumption.[4][5]Can have lower sensitivity and reproducibility compared to HPLC for some applications. The analyte is a neutral molecule at most pHs, making it less suitable for standard CE.

Experimental Protocols

HPLC Method Validation Protocol

The validation of the proposed HPLC method should be conducted as per ICH Q2(R2) guidelines.[5]

  • Specificity: A solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol should be subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The method is considered specific if the degradation products are well-resolved from the main peak and from each other.

  • Linearity: A series of solutions of 5-Bromo-6-methyl-3-nitropyridin-2-ol reference standard should be prepared at different concentrations (e.g., 50% to 150% of the nominal concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy should be assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery at each level should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution should be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: The analysis should be repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) on the analytical results should be evaluated. The system suitability parameters should remain within acceptable limits.

  • System Suitability: Before each analytical run, a system suitability solution (a standard solution of the analyte) should be injected. The tailing factor for the main peak should be between 0.8 and 1.5, the theoretical plates should be not less than 2000, and the RSD for replicate injections should be ≤ 2.0%.

Alternative Method Considerations
  • Gas Chromatography (GC): A potential GC method would involve a high-temperature capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID). Sample preparation would likely require derivatization to increase the volatility of the analyte.

  • Capillary Electrophoresis (CE): For CE analysis, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable mode, as it allows for the separation of neutral compounds. The background electrolyte would contain a surfactant (e.g., sodium dodecyl sulfate) above its critical micelle concentration.

References

Validation

Comparative Analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol Analogues: A Review of Available Biological Activity Data

The field of medicinal chemistry extensively explores the pyridine scaffold due to its presence in numerous natural products and approved pharmaceuticals. Modifications of the pyridine ring with various substituents, suc...

Author: BenchChem Technical Support Team. Date: December 2025

The field of medicinal chemistry extensively explores the pyridine scaffold due to its presence in numerous natural products and approved pharmaceuticals. Modifications of the pyridine ring with various substituents, such as halogens, alkyl groups, and nitro groups, can significantly influence the biological activity of the resulting compounds. The presence of a nitro group, in particular, is often associated with antimicrobial and anticancer properties. Similarly, bromination can enhance the lipophilicity and, consequently, the biological membrane permeability of a molecule.

While direct studies on the target compound and its analogues are lacking, some general insights can be gleaned from research on related nitropyridine and pyridin-2-one derivatives. For instance, studies on various nitropyridine-containing compounds have reported moderate to significant antimicrobial activity. One phenolic derivative of a (pyridin-2-yl)piperazine demonstrated moderate antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against Bacillus subtilis and Candida krusei. Another study on N-hydroxy-pyridoxazinone derivatives, synthesized from 3-hydroxy-2-nitropyridine, showed potent antibacterial activity against Enterococcus faecalis (MIC 7.8 μg/mL) and Staphylococcus aureus (MIC 31.2 μg/mL)[1].

These isolated examples, however, belong to different structural classes of pyridine derivatives and do not provide a basis for a systematic structure-activity relationship (SAR) study of 5-Bromo-6-methyl-3-nitropyridin-2-ol analogues. An SAR study would require the synthesis of a library of compounds with systematic variations of the substituents on the pyridin-2-ol core and subsequent evaluation of their biological activities using standardized assays. Such a study would be essential to understand the contribution of the bromo, methyl, and nitro groups, as well as the hydroxyl group at the 2-position, to the overall biological effect.

Without such dedicated research, any attempt to create a comparison guide would be speculative and would not meet the requirements of providing objective, data-driven information for researchers, scientists, and drug development professionals. The generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams necessitates the availability of primary research articles that have specifically investigated the biological activities of 5-Bromo-6-methyl-3-nitropyridin-2-ol analogues.

Future research in this area would be valuable to explore the potential of this specific chemical scaffold. A systematic investigation could uncover novel compounds with interesting biological profiles and contribute to the broader understanding of the structure-activity relationships of substituted pyridin-2-ol derivatives.

For researchers interested in this class of compounds, the logical first step would be the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol and a series of its analogues with modifications at the 5- and 6-positions, as well as variations of the nitro group. Following synthesis and structural characterization, these compounds would need to be screened against a panel of biological targets, such as various cancer cell lines and microbial strains, to determine their activity. Detailed mechanistic studies could then be performed on the most promising candidates to elucidate their mode of action and identify any relevant signaling pathways.

Until such research is conducted and published, a comprehensive and objective comparison guide on the biological activity of 5-Bromo-6-methyl-3-nitropyridin-2-ol analogues remains an unmet need in the scientific community.

References

Comparative

A Comparative Guide to the Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational aspect of innovation. This guide provides a comparative analysis of potential synthesis protocols for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational aspect of innovation. This guide provides a comparative analysis of potential synthesis protocols for 5-Bromo-6-methyl-3-nitropyridin-2-ol, a substituted pyridinol derivative. As no direct, peer-reviewed synthesis for this specific molecule is readily available in the literature, this document outlines a highly plausible and recommended protocol alongside a theoretical alternative. The comparison focuses on reproducibility, potential yield, and purity, supported by established chemical principles for similar transformations.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative and qualitative aspects of two proposed synthetic routes to 5-Bromo-6-methyl-3-nitropyridin-2-ol.

ParameterProtocol A: Diazotization of 2-AminopyridineProtocol B: Multi-step Synthesis from 6-Methylpyridin-2-ol
Starting Material 5-Bromo-6-methyl-3-nitropyridin-2-amine6-Methylpyridin-2-ol
Number of Steps 12
Key Reactions Diazotization, HydrolysisElectrophilic Nitration, Electrophilic Bromination
Expected Yield Moderate to High (60-80%)Low to Moderate (10-40%)
Expected Purity Good to ExcellentFair to Good (potential for isomeric impurities)
Reproducibility HighLow to Moderate
Key Advantages High regioselectivity, Commercially available starting material, Single-step transformationInexpensive starting material
Key Disadvantages Generation of unstable diazonium intermediatePoor regioselectivity in both nitration and bromination steps, leading to difficult-to-separate isomers

Experimental Protocols

Protocol A: Synthesis via Diazotization of 5-Bromo-6-methyl-3-nitropyridin-2-amine (Recommended)

This protocol is based on the well-established Sandmeyer-type reaction, where a primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.[1][2][3] The starting material, 5-Bromo-6-methyl-3-nitropyridin-2-amine, is commercially available.[4]

Methodology:

  • Dissolution: In a three-necked flask equipped with a stirrer and thermometer, dissolve 5-Bromo-6-methyl-3-nitropyridin-2-amine (1.0 eq) in a solution of concentrated sulfuric acid or a mixture of sulfuric acid and water, maintaining the temperature below 10°C with an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5°C. The formation of the diazonium salt is typically observed.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5°C for 30-60 minutes. Then, slowly and carefully heat the reaction mixture to 50-60°C. The decomposition of the diazonium salt and evolution of nitrogen gas will occur, leading to the formation of the pyridin-2-ol.[5]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product may precipitate. Neutralize the solution carefully with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Expected Reproducibility: The conversion of 2-aminopyridines to 2-hydroxypyridines via diazotization is a standard and generally reproducible transformation.[5] The high regioselectivity of this reaction avoids the formation of isomers, simplifying purification and leading to consistent results.

Protocol B: Synthesis via Nitration and Bromination of 6-Methylpyridin-2-ol (Alternative)

This theoretical protocol involves the sequential electrophilic aromatic substitution of the commercially available 6-Methylpyridin-2-ol.

Methodology:

  • Nitration: Dissolve 6-Methylpyridin-2-ol (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5°C). Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise. Allow the reaction to proceed at a controlled temperature. The nitration of pyridinols can lead to a mixture of isomers.[6]

  • Bromination: Following the nitration (and after work-up and isolation of the desired nitro-isomer, if possible), dissolve the 6-methyl-3-nitropyridin-2-ol in a suitable solvent (e.g., acetic acid). Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, and stir at room temperature or with gentle heating.

  • Work-up and Purification: After each step, the reaction mixture would require quenching with water, neutralization, and extraction. The significant challenge in this protocol is the separation of potential regioisomers formed during both the nitration and bromination steps, likely requiring extensive column chromatography.

Expected Reproducibility: This protocol is expected to have low reproducibility. The directing effects of the existing substituents on the pyridine ring can lead to the formation of multiple isomers at each step, making the final product difficult to isolate in a pure and consistent manner.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthesis protocols.

Protocol_A start 5-Bromo-6-methyl- 3-nitropyridin-2-amine reagents 1. NaNO2, H2SO4, 0-5°C 2. H2O, Heat start->reagents product 5-Bromo-6-methyl- 3-nitropyridin-2-ol reagents->product Diazotization & Hydrolysis

Caption: Workflow for the recommended synthesis (Protocol A).

Protocol_B start 6-Methylpyridin-2-ol nitration_reagents HNO3, H2SO4 start->nitration_reagents nitro_intermediate Mixture of Nitro Isomers (e.g., 6-methyl-3-nitropyridin-2-ol) nitration_reagents->nitro_intermediate Nitration separation1 Purification nitro_intermediate->separation1 bromination_reagents Br2 or NBS separation1->bromination_reagents bromo_product Mixture of Bromo-Nitro Isomers bromination_reagents->bromo_product Bromination separation2 Purification bromo_product->separation2 final_product 5-Bromo-6-methyl- 3-nitropyridin-2-ol separation2->final_product

Caption: Theoretical alternative synthesis pathway (Protocol B).

References

Validation

Cross-Validation of Analytical Methods for 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Comparative Guide

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is paramount. This guide provides a detailed comparison of three common analytical techniques—H...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is paramount. This guide provides a detailed comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)—for the quantitative and qualitative analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The information presented is based on established principles for the analysis of nitropyridine derivatives.

This publication aims to offer a comprehensive cross-validation framework, complete with detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable analytical method for your research needs. While specific experimental data for this compound is not publicly available, this guide presents a hypothetical, yet realistic, cross-validation study based on typical performance characteristics of these analytical techniques for similar molecules.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation metrics for the analysis of 5-Bromo-6-methyl-3-nitropyridin-2-ol using HPLC-UV, GC-MS, and ¹H-NMR.

Parameter HPLC-UV GC-MS ¹H-NMR
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL~ 10 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL~ 30 µg/mL
Specificity HighVery HighHigh
Throughput HighMediumLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of 5-Bromo-6-methyl-3-nitropyridin-2-ol due to its high precision and throughput.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid).

Procedure:

  • Standard Preparation: Prepare a stock solution of 5-Bromo-6-methyl-3-nitropyridin-2-ol in methanol (1 mg/mL). Serially dilute to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient: 30% acetonitrile, hold for 2 min; ramp to 90% acetonitrile over 8 min; hold for 2 min; return to 30% acetonitrile over 1 min; hold for 2 min for equilibration.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent specificity and sensitivity, making it ideal for impurity profiling and confirmation of identity. Derivatization may be necessary to improve the volatility of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Procedure:

  • Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.

  • Standard Preparation: Prepare a stock solution of the derivatized analyte in a suitable solvent (e.g., dichloromethane) at 1 mg/mL. Prepare serial dilutions for calibration (0.05 to 50 µg/mL).

  • Sample Preparation: Derivatize a known amount of the sample and dissolve it in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 100 °C, hold for 1 min; ramp to 280 °C at 15 °C/min; hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Data Analysis: Use the extracted ion chromatogram for a characteristic fragment ion for quantification. Build a calibration curve and determine the sample concentration.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)

¹H-NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Standard Preparation: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and 5-Bromo-6-methyl-3-nitropyridin-2-ol. Dissolve them together in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of the sample and the same internal standard. Dissolve them in the same volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum for both the standard and the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Analysis:

    • Identify non-overlapping peaks for the analyte and the internal standard.

    • Integrate the signals and calculate the concentration of the analyte in the sample using the following formula:

      • Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * Purity_IS

Visualizing the Cross-Validation Workflow

To effectively compare and validate these analytical methods, a structured workflow is essential. The following diagram illustrates the key stages of a cross-validation process.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning 1. Planning cluster_comparison 3. Comparative Analysis cluster_conclusion 4. Conclusion define_analyte Define Analyte: 5-Bromo-6-methyl-3-nitropyridin-2-ol select_methods Select Methods: HPLC-UV, GC-MS, ¹H-NMR define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, Accuracy, Precision, etc. select_methods->define_parameters hplc_dev HPLC-UV Method Development & Validation gcms_dev GC-MS Method Development & Validation nmr_dev ¹H-NMR Method Development & Validation analyze_samples Analyze Identical Samples with Each Method hplc_dev->analyze_samples gcms_dev->analyze_samples nmr_dev->analyze_samples compare_results Compare Quantitative Results and Performance Data analyze_samples->compare_results assess_agreement Assess Agreement Between Methods compare_results->assess_agreement select_optimal Select Optimal Method for Intended Purpose assess_agreement->select_optimal

Caption: A flowchart illustrating the systematic process for the cross-validation of different analytical methods.

Signaling Pathway of Analytical Techniques

The following diagram provides a simplified representation of the signal generation pathway for each of the discussed analytical techniques.

AnalyticalSignalingPathways Signal Generation in Analytical Techniques cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_nmr ¹H-NMR hplc_sample Sample Injection hplc_separation Chromatographic Separation hplc_sample->hplc_separation hplc_detection UV-Vis Detection hplc_separation->hplc_detection hplc_signal Chromatogram (Absorbance vs. Time) hplc_detection->hplc_signal gcms_sample Sample Injection & Volatilization gcms_separation Gas Chromatographic Separation gcms_sample->gcms_separation gcms_ionization Ionization (EI) gcms_separation->gcms_ionization gcms_detection Mass Analysis (m/z) gcms_ionization->gcms_detection gcms_signal Mass Spectrum gcms_detection->gcms_signal nmr_sample Sample in Magnetic Field nmr_rf_pulse Radiofrequency Pulse nmr_sample->nmr_rf_pulse nmr_relaxation Nuclear Spin Relaxation nmr_rf_pulse->nmr_relaxation nmr_detection Detection of FID nmr_relaxation->nmr_detection nmr_signal NMR Spectrum (Intensity vs. Chemical Shift) nmr_detection->nmr_signal

Comparative

The Strategic Advantage of 5-Bromo-6-methyl-3-nitropyridin-2-ol in Modern Synthesis and Drug Discovery

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted pyridinols and their tautomeric pyridone forms are foundational scaffolds in...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridinols and their tautomeric pyridone forms are foundational scaffolds in the development of novel therapeutics and functional materials. Among these, 5-Bromo-6-methyl-3-nitropyridin-2-ol emerges as a particularly valuable building block due to its unique combination of functional groups. The strategic placement of a bromine atom, a nitro group, and a methyl group on the pyridin-2-ol core imparts distinct reactivity and potential biological activity, offering advantages over simpler pyridinol analogues.

This guide provides a comparative perspective on the utility of 5-Bromo-6-methyl-3-nitropyridin-2-ol, drawing upon experimental data from closely related structures to highlight its potential performance in key synthetic transformations and biological applications. While direct comparative studies are limited, a clear understanding of its structural attributes allows for informed predictions of its advantages.

Enhanced Reactivity in Cross-Coupling Reactions

The presence of a bromine atom at the 5-position renders 5-Bromo-6-methyl-3-nitropyridin-2-ol an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the nitro group at the 3-position is anticipated to enhance the electrophilicity of the pyridine ring, thereby facilitating the oxidative addition step in the catalytic cycle, a key determinant of overall reaction efficiency.

While direct experimental data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is not extensively available, studies on the closely related 5-bromo-2-methylpyridin-3-amine demonstrate the feasibility and efficiency of Suzuki-Miyaura coupling reactions with this scaffold. The following table summarizes the yields obtained in the synthesis of various biaryl pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, providing a benchmark for the expected reactivity of the 5-bromo-pyridin-2-ol core.

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
4-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78

Table 1: Representative yields of Suzuki-Miyaura cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. Data is illustrative of the reactivity of the 5-bromopyridine scaffold.

Compared to unsubstituted or activated pyridinols, the brominated analogue offers a distinct advantage in its ability to serve as a versatile handle for the introduction of molecular complexity. Non-brominated pyridinols would require alternative, often harsher, methods for C-C or C-N bond formation.

Modulated Biological Activity

The substituent pattern of 5-Bromo-6-methyl-3-nitropyridin-2-ol suggests a high potential for biological activity. The pyridin-2(1H)-one moiety is a well-established pharmacophore found in numerous approved drugs. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the nitro group can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets. In some contexts, the nitro group can also be a bioisostere for other functional groups or serve as a handle for further chemical modification.

While specific biological data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is not yet prevalent in the literature, the broader class of substituted pyridinones has demonstrated a wide range of activities, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The unique electronic and steric properties of 5-Bromo-6-methyl-3-nitropyridin-2-ol make it a compelling candidate for screening in various drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 5-Bromo-6-methyl-3-nitropyridin-2-ol are not widely published. However, a representative protocol for the synthesis of a structurally similar compound, 3-bromo-4-methyl-5-nitropyridin-2-ol, provides a valuable starting point for researchers.

Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

Materials:

  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Ice-water

  • Toluene

  • Acetonitrile (CH₃CN)

Procedure:

  • 4-Methyl-5-nitropyridin-2-ol is suspended in acetic acid.

  • Bromine is added dropwise to the suspension over 1.5 hours.

  • The mixture is stirred for 5 minutes and then poured into ice-water and stirred for an additional hour.

  • The resulting suspension is filtered, and the residue is washed with water.

  • The solid is dried in vacuo and then stripped with toluene and acetonitrile to afford the title compound as a yellow solid.

This protocol is for a related compound and may require optimization for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Visualizing Synthetic and Biological Pathways

To further illustrate the potential applications of 5-Bromo-6-methyl-3-nitropyridin-2-ol, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for a Suzuki-Miyaura coupling reaction and a hypothetical signaling pathway where a pyridinone-based kinase inhibitor might act.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification 5-Bromo-6-methyl-3-nitropyridin-2-ol 5-Bromo-6-methyl-3-nitropyridin-2-ol Inert Atmosphere Inert Atmosphere 5-Bromo-6-methyl-3-nitropyridin-2-ol->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Ligand Ligand Ligand->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Inert Atmosphere->Solvent Heating Heating Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Pyridinol_Inhibitor 5-Bromo-6-methyl- 3-nitropyridin-2-ol (Kinase Inhibitor) Pyridinol_Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridinol derivative.

Conclusion

5-Bromo-6-methyl-3-nitropyridin-2-ol represents a highly functionalized and versatile building block with significant potential in both synthetic and medicinal chemistry. Its unique substitution pattern is predicted to offer enhanced reactivity in cross-coupling reactions and provides a scaffold with a high likelihood of exhibiting interesting biological properties. While direct comparative data remains to be extensively published, the analysis of structurally related compounds strongly suggests that 5-Bromo-6-methyl-3-nitropyridin-2-ol is a valuable tool for the modern chemist, enabling the efficient construction of complex molecules and the exploration of new therapeutic avenues. Further research into the specific applications and comparative performance of this compound is highly warranted.

Validation

A Comparative Guide to the Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Proposed Route Based on Published Methodologies

For Researchers, Scientists, and Drug Development Professionals The proposed synthetic route commences with the commercially available starting material, 2-amino-6-methylpyridine, and proceeds through subsequent brominat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthetic route commences with the commercially available starting material, 2-amino-6-methylpyridine, and proceeds through subsequent bromination, nitration, and diazotization/hydrolysis steps to yield the final product. Each step is detailed with a comprehensive experimental protocol, drawing upon reliable published procedures for similar substrates.

Proposed Synthetic Pathway

The logical progression for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol is outlined below. This multi-step process is designed to strategically install the required functional groups on the pyridine ring.

start 2-Amino-6-methylpyridine step1 Bromination start->step1 intermediate1 2-Amino-5-bromo-6-methylpyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Amino-5-bromo-6-methyl-3-nitropyridine step2->intermediate2 step3 Diazotization & Hydrolysis intermediate2->step3 product 5-Bromo-6-methyl-3-nitropyridin-2-ol step3->product

Caption: Proposed multi-step synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The reaction parameters are based on analogous transformations found in the literature and are presented to guide the practical execution of this synthesis.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group directs the electrophilic substitution to the 5-position.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-bromo-6-methylpyridine.

ParameterValue/ConditionReference/Analogy
Starting Material 2-Amino-6-methylpyridineCommercially Available
Reagents Bromine, Glacial Acetic AcidAnalogous to bromination of 2-aminopyridine
Temperature 0-5 °C to Room TemperatureStandard conditions for electrophilic bromination
Reaction Time 2-4 hoursTypical for similar reactions
Expected Yield 80-90%Based on similar reported brominations
Purification Recrystallization (e.g., from ethanol/water)Standard procedure for solid products
Step 2: Synthesis of 2-Amino-5-bromo-6-methyl-3-nitropyridine

The subsequent step is the nitration of the brominated intermediate. The presence of the amino and methyl groups will influence the position of nitration, with the 3-position being the most likely site for substitution.

Experimental Protocol:

  • Carefully add 2-amino-5-bromo-6-methylpyridine (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until complete dissolution.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromo-6-methyl-3-nitropyridine.

ParameterValue/ConditionReference/Analogy
Starting Material 2-Amino-5-bromo-6-methylpyridineFrom Step 1
Reagents Conc. Nitric Acid, Conc. Sulfuric AcidStandard nitrating mixture
Temperature 0 °C to Room TemperatureControlled conditions to prevent over-nitration
Reaction Time 3-5 hoursTypical for nitration of deactivated rings
Expected Yield 60-75%Nitration of aminopyridines can have moderate yields
Purification Column Chromatography or RecrystallizationDependent on purity of crude product
Step 3: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol

The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. This is achieved through diazotization of the amino group followed by hydrolysis.

Experimental Protocol:

  • Suspend 2-amino-5-bromo-6-methyl-3-nitropyridine (1.0 eq) in an aqueous solution of sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-6-methyl-3-nitropyridin-2-ol.

ParameterValue/ConditionReference/Analogy
Starting Material 2-Amino-5-bromo-6-methyl-3-nitropyridineFrom Step 2
Reagents Sodium Nitrite, Sulfuric Acid, Copper(II) SulfateStandard conditions for Sandmeyer-type hydroxylation
Temperature 0-5 °C (Diazotization), Reflux (Hydrolysis)Critical temperature control for diazonium salt stability
Reaction Time 2-3 hoursTypical for diazotization and hydrolysis
Expected Yield 40-60%Yields for this transformation can be variable
Purification Column Chromatography or RecrystallizationTo isolate the final product

Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting material to the final, purified product, including key analytical steps for characterization.

cluster_synthesis Synthesis cluster_purification Purification & Analysis A Start: 2-Amino-6-methylpyridine B Step 1: Bromination A->B C Intermediate 1 B->C D Step 2: Nitration C->D E Intermediate 2 D->E F Step 3: Diazotization & Hydrolysis E->F G Crude Product F->G H Purification (Column/Recrystallization) G->H I Pure 5-Bromo-6-methyl-3-nitropyridin-2-ol H->I J Characterization (NMR, MS, IR) I->J

Caption: Overall workflow from synthesis to purification and analysis.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The experimental details are derived from established chemical literature for similar transformations and are intended to serve as a robust starting point for researchers. The successful execution of this synthesis will contribute valuable data to the field and pave the way for further exploration of the chemical and biological properties of this novel compound.

Comparative

Spectroscopic Comparison of 5-Bromo-6-methyl-3-nitropyridin-2-ol Isomers: A Guide for Researchers

A comprehensive spectroscopic comparison of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its isomers is currently unavailable in publicly accessible scientific literature. While foundational information regarding the lead co...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its isomers is currently unavailable in publicly accessible scientific literature. While foundational information regarding the lead compound and some of its potential isomers can be found in chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) necessary for a thorough comparative analysis remains elusive.

This guide, therefore, serves to outline the necessary data points for such a comparison and to provide standardized, detailed experimental protocols that would be required to generate this crucial data for researchers, scientists, and drug development professionals. The methodologies provided below are based on standard practices for the characterization of organic compounds, particularly substituted pyridine derivatives.

Isomers of Interest

The primary compound of interest is 5-Bromo-6-methyl-3-nitropyridin-2-ol . For a comparative study, spectroscopic data from at least one other isomer would be essential. A plausible isomer for comparison, based on synthetic accessibility and structural similarity, is 3-Bromo-6-methyl-5-nitropyridin-2-ol .

Data Presentation: A Template for Comparison

Once obtained, the experimental data should be organized into clear, comparative tables. Below are templates for how this data should be presented.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Protons5-Bromo-6-methyl-3-nitropyridin-2-ol3-Bromo-6-methyl-5-nitropyridin-2-ol
-CH₃Data UnavailableData Unavailable
Pyridine-HData UnavailableData Unavailable
-OHData UnavailableData Unavailable
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon Atoms5-Bromo-6-methyl-3-nitropyridin-2-ol3-Bromo-6-methyl-5-nitropyridin-2-ol
-CH₃Data UnavailableData Unavailable
C-BrData UnavailableData Unavailable
C-NO₂Data UnavailableData Unavailable
C-OHData UnavailableData Unavailable
Pyridine Ring CarbonsData UnavailableData Unavailable
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
Functional Group5-Bromo-6-methyl-3-nitropyridin-2-ol3-Bromo-6-methyl-5-nitropyridin-2-ol
O-H stretchData UnavailableData Unavailable
N-O stretch (NO₂)Data UnavailableData Unavailable
C=C stretch (aromatic)Data UnavailableData Unavailable
C-N stretchData UnavailableData Unavailable
C-Br stretchData UnavailableData Unavailable
Table 4: Mass Spectrometry Data
Ion5-Bromo-6-methyl-3-nitropyridin-2-ol (m/z)3-Bromo-6-methyl-5-nitropyridin-2-ol (m/z)
[M]+Predicted: 231.9484Predicted: 231.9484
[M+H]+Predicted: 232.9557Predicted: 232.9557
Fragmentation PatternData UnavailableData Unavailable

Note: Predicted mass spectrometry data is available from chemical databases such as PubChem.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the data for the comparative tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the isomeric structures.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

  • Referencing: The residual solvent peak will be used as an internal reference (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

  • Referencing: The solvent peak will be used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of the isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 5-Bromo-6-methyl-3-nitropyridin-2-ol NMR NMR Spectroscopy (1H and 13C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-Bromo-6-methyl-5-nitropyridin-2-ol Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Tabulated Spectroscopic Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Logical workflow for the spectroscopic analysis and comparison of isomers.

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Guide for Laboratory Professionals

The proper disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a halogenated nitroaromatic compound, is critical to ensure laboratory safety and prevent environmental contamination. Due to its chemical structure, it should...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol, a halogenated nitroaromatic compound, is critical to ensure laboratory safety and prevent environmental contamination. Due to its chemical structure, it should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any procedure involving 5-Bromo-6-methyl-3-nitropyridin-2-ol, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber), tightly sealed safety goggles, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Chemical and Physical Properties

A summary of the key data for 5-Bromo-6-methyl-3-nitropyridin-2-ol is provided below for easy reference.

PropertyValue
CAS Number186413-74-1[1]
Chemical FormulaC6H5BrN2O3[1]
Purity98%[1]
AppearanceWhite Solid[1]
GradeAnalytical Grade[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[2] This container must be in good condition, with a secure, leak-proof closure.

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[2] Mixing can complicate and increase the cost of disposal.

  • Collection: Collect all waste, including any rinsate from cleaning contaminated glassware, in the designated halogenated waste container.[2]

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-6-methyl-3-nitropyridin-2-ol".[2]

  • Include the accumulation start date on the label.

3. Storage:

  • Keep the waste container tightly closed when not in use.

  • Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2]

  • Ensure that incompatible materials are kept separate. Use secondary containment to prevent spills.

4. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Under no circumstances should hazardous wastes be discharged into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

start Start: Generation of 5-Bromo-6-methyl-3-nitropyridin-2-ol Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Handle waste inside a certified chemical fume hood ppe->fume_hood waste_container Select a designated and compatible 'Halogenated Organic Waste' container fume_hood->waste_container labeling Label container with: - 'Hazardous Waste' - '5-Bromo-6-methyl-3-nitropyridin-2-ol' - Accumulation Start Date waste_container->labeling collection Collect all waste, including rinsate, in the labeled container labeling->collection storage Store container in a designated satellite accumulation area: - Tightly sealed - Secondary containment collection->storage disposal Contact Environmental Health & Safety (EHS) for hazardous waste pickup storage->disposal end End: Waste properly disposed disposal->end

Caption: Disposal workflow for 5-Bromo-6-methyl-3-nitropyridin-2-ol.

By adhering to these rigorous safety and disposal protocols, researchers can minimize the risks associated with 5-Bromo-6-methyl-3-nitropyridin-2-ol and ensure a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Handling

Personal protective equipment for handling 5-Bromo-6-methyl-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The following procedure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The following procedures are based on best practices for handling halogenated and nitrated organic compounds and should be implemented to ensure laboratory safety.

I. Personal Protective Equipment (PPE)

Due to the presence of bromine and a nitro group, 5-Bromo-6-methyl-3-nitropyridin-2-ol is expected to be hazardous. The personal protective equipment listed below is mandatory for handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1]Protects against splashes and vapors that can cause serious eye irritation.[2][3][4][5]
Skin Protection A flame-resistant lab coat, fully buttoned, must be worn.[1] Full-length pants and closed-toe shoes are required.[1] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.Provides a barrier against accidental skin contact. The compound is expected to cause skin irritation.[2][3][4][5]
Hand Protection Chemical-impermeable gloves, such as butyl rubber, are recommended for extended contact.[1][6] For highly hazardous operations, consider double gloving with a nitrile glove over a butyl rubber glove.[1] Gloves should be inspected before use and replaced immediately if contaminated.[6]Prevents skin absorption, a primary route of exposure for nitro compounds.[6]
Respiratory Protection All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[1]Protects against inhalation of harmful vapors or dust, which may cause respiratory irritation.[2][3][4][5]

II. Operational Plan: Handling Procedures

A systematic approach to handling 5-Bromo-6-methyl-3-nitropyridin-2-ol is essential to maintain a safe laboratory environment.

A. Preparation:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1] Ensure an appropriate spill kit is available.

B. During Use:

  • Work in a Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood.[1][6]

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols.[7] Prevent contact with skin, eyes, and clothing.[2][8][9]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][3][7]

C. After Use:

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9]

III. Disposal Plan

Proper disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Halogenated Organic Waste: This compound is a halogenated and nitrated organic chemical. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[10][11][12] Do not mix with non-halogenated waste.[10][13]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, should also be disposed of in the designated halogenated waste container.

B. Container Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "5-Bromo-6-methyl-3-nitropyridin-2-ol".[12]

  • Closure: Keep the waste container tightly closed except when adding waste.[10][12][13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

C. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sink.[10][12]

IV. Experimental Workflow and Safety Protocol

Workflow for Handling 5-Bromo-6-methyl-3-nitropyridin-2-ol cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_hood Work in Chemical Fume Hood prep_emergency->handle_hood handle_avoid Avoid Inhalation & Contact handle_hood->handle_avoid handle_clean Clean Work Area After Use handle_avoid->handle_clean handle_wash Wash Hands Thoroughly handle_clean->handle_wash disp_segregate Segregate as Halogenated Waste handle_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_ehs Arrange for EHS Pickup disp_store->disp_ehs

Caption: Logical workflow for the safe handling and disposal of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

V. Emergency Response Protocol

Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Spill Cleanup spill Spill or Exposure Occurs skin Skin Contact: Wash with soap & water for 15 min spill->skin evacuate Evacuate Area (if large spill) spill->evacuate seek_medical Seek Immediate Medical Attention skin->seek_medical eyes Eye Contact: Rinse with eyewash for 15 min eyes->seek_medical inhalation Inhalation: Move to fresh air inhalation->seek_medical absorb Contain & Absorb with Inert Material evacuate->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision-making flow for emergency response to spills or personal exposure.

References

© Copyright 2026 BenchChem. All Rights Reserved.